3-Fluoro-2-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOYMZBAUIGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503016 | |
| Record name | 3-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74266-68-5 | |
| Record name | 3-Fluoro-2-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74266-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-2-methoxybenzaldehyde (CAS: 74266-68-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxybenzaldehyde is a key aromatic aldehyde building block that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho and meta to the aldehyde functionality, respectively, imparts distinct electronic and steric properties. These characteristics make it a valuable precursor for the synthesis of a diverse range of complex organic molecules, particularly those with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a sought-after intermediate in drug discovery programs. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is imperative for researchers to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before using this compound.
| Property | Value | Reference |
| CAS Number | 74266-68-5 | |
| Molecular Formula | C₈H₇FO₂ | |
| Molecular Weight | 154.14 g/mol | |
| Appearance | Not explicitly available, likely a solid or liquid | |
| Melting Point | 47-48 °C | |
| Boiling Point | Not explicitly available | |
| Density | 1.192 g/cm³ | |
| Solubility | Not explicitly available |
Safety Information:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Spectroscopic Data
¹H NMR (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.3 | s | -CHO |
| ~7.6-7.8 | m | Ar-H |
| ~7.2-7.4 | m | Ar-H |
| ~3.9 | s | -OCH₃ |
¹³C NMR (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O |
| ~155-160 (d) | C-F |
| ~150-155 | C-OCH₃ |
| ~115-135 | Ar-C |
| ~56 | -OCH₃ |
IR Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3000 | C-H stretch (aromatic) |
| ~2700-2850 | C-H stretch (aldehyde) |
| ~1680-1700 | C=O stretch (aldehyde) |
| ~1580-1600, ~1450-1500 | C=C stretch (aromatic) |
| ~1250-1300 | C-O stretch (aryl ether) |
| ~1000-1100 | C-F stretch |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route involves the formylation of 2-fluoroanisole. The following is a generalized experimental protocol based on established organic chemistry methodologies.
Diagram of a Potential Synthetic Pathway:
A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxybenzaldehyde, with the CAS number 74266-68-5, is a significant chemical intermediate in the field of pharmaceutical research and development. Its molecular structure, which incorporates both a fluorine atom and a methoxy group on a benzaldehyde framework, provides unique reactivity and makes it a valuable component in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). This guide provides a detailed overview of the core physical properties of this compound, outlines the standard experimental methods for their determination, and presents a logical workflow for chemical characterization.
Physical and Chemical Properties
The distinct physical characteristics of this compound are fundamental to its application in chemical synthesis, influencing reaction conditions, purification methods, and storage requirements.
| Property | Value |
| Molecular Formula | C8H7FO2 |
| Molecular Weight | 154.14 g/mol [1][2] |
| Melting Point | 47-48 °C |
| Boiling Point | 238.7 ± 20.0 °C at 760 Torr |
| Density | 1.192 ± 0.06 g/cm³ (at 20 °C, 760 Torr) |
| Flash Point | 95.4 ± 16.7 °C |
| Refractive Index | 1.526 |
| Vapor Pressure | 0.042 mmHg at 25°C |
| Sensitivity | Air Sensitive[2] |
| Appearance | Clear, faint yellow liquid or solid[2] |
Experimental Protocols
The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound such as this compound.
1. Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[3][4]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
-
The sample is heated rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to approximately 2°C per minute.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[5]
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]
-
2. Boiling Point Determination (Microscale Method)
For small quantities of a liquid, a microscale method is employed to determine the boiling point.[6]
-
Apparatus: Melting point apparatus, melting point tube, a smaller, sealed capillary tube (Bell capillary), syringe.[6][7]
-
Procedure:
-
A small, sealed capillary tube is placed, open end down, inside a larger melting point tube.[8]
-
A few microliters of the liquid sample are added to the melting point tube using a syringe.[6]
-
The assembly is placed in a melting point apparatus.[7]
-
The sample is heated. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[8]
-
Heating is continued until a rapid and continuous stream of bubbles is observed, which indicates the liquid is boiling.[7]
-
The heat is then turned off, and the sample is allowed to cool.
-
The boiling point is the temperature at which the bubble stream stops and the liquid is drawn up into the small, inverted capillary tube.[8]
-
3. Density Determination of a Solid
The density of a solid can be determined using the liquid displacement method, based on Archimedes' principle.[9][10]
-
Apparatus: Graduated cylinder, analytical balance, a liquid in which the solid is insoluble (e.g., water).[10]
-
Procedure:
-
The mass of the solid sample is accurately measured using an analytical balance.[11]
-
A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded.[11]
-
The solid sample is carefully placed into the graduated cylinder, ensuring it is fully submerged.[10]
-
The new volume of the liquid in the graduated cylinder is recorded.[11]
-
The volume of the solid is the difference between the final and initial liquid volumes.[11]
-
The density is calculated by dividing the mass of the solid by its determined volume.[11]
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. 74266-68-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. This compound, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. chemconnections.org [chemconnections.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. mt.com [mt.com]
- 10. kbcc.cuny.edu [kbcc.cuny.edu]
- 11. wjec.co.uk [wjec.co.uk]
3-Fluoro-2-methoxybenzaldehyde chemical structure and IUPAC name
An In-depth Technical Guide to 3-Fluoro-2-methoxybenzaldehyde
For professionals in research, chemical synthesis, and drug development, this compound is a significant aromatic aldehyde. Its distinct substitution pattern, featuring both a fluorine atom and a methoxy group ortho and meta to the aldehyde functionality, respectively, makes it a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in synthetic chemistry.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . Its chemical formula is C8H7FO2.[1] The structure consists of a benzene ring substituted with a formyl (aldehyde) group, a methoxy group at the adjacent position (position 2), and a fluorine atom at position 3.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C8H7FO2 | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| CAS Number | 74266-68-5 | [1] |
| Appearance | White crystal or solid | [2] |
| Melting Point | 47-48 °C | [1] |
| Boiling Point | 82 °C at 12 Torr | [1] |
| Density | 1.192 ± 0.06 g/cm³ | [1] |
| Flash Point | 95.417 °C | [1] |
| Refractive Index | 1.526 | [1] |
| Storage Conditions | Room temperature | [1] |
Role in Synthetic Chemistry
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the aldehyde and methoxy groups provide reactive sites for a variety of chemical transformations.
This compound serves as a key intermediate for the synthesis of complex molecules such as benzosuberone derivatives and various bicyclic heterocycles, including hydroisoquinolines, acridinones, and quinazolines.[3] These structural motifs are prevalent in many biologically active compounds.
Synthetic Workflow Example: Benzocycloheptanone Derivatives
A common application of a related isomer, 2-fluoro-3-methoxybenzaldehyde, is in the synthesis of benzosuberone cores, which can be adapted. This process typically involves a Wittig reaction to form an alkene, followed by a Friedel-Crafts acylation to construct the seven-membered ring. This highlights the utility of fluorinated methoxybenzaldehydes in building complex cyclic systems.
Caption: Synthetic workflow from this compound to a benzosuberone core.
Experimental Protocol: Synthesis of a Related Isomer
Synthesis of 2-Fluoro-3-methoxybenzaldehyde [4]
-
Dissolution: A solution of 2-fluoro-3,N-dimethoxy-N-methylbenzamide (2.30 g, 10.8 mmol) is prepared in tetrahydrofuran (THF, 20 mL).
-
Cooling: The solution is cooled to -78°C.
-
Reduction: A 1 M toluene solution of diisobutylaluminum hydride (DIBAL-H) (12 mL, 12 mmol) is slowly added to the cooled solution. The reaction mixture is stirred at -78°C for 3 hours.
-
Additional Reagent: An additional portion of the 1 M DIBAL-H solution in toluene (4.2 mL, 4.2 mmol) is added, and stirring continues for another 30 minutes at -78°C.
-
Warming: The reaction mixture is slowly warmed to room temperature.
-
Quenching: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: The organic phase is extracted and washed sequentially with 1 N hydrochloric acid (HCl) and saturated brine.
-
Drying and Concentration: The organic phase is dried with anhydrous magnesium sulfate (MgSO4) and concentrated under reduced pressure.
-
Purification: The resulting residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate and hexane (from 0:100 to 1:1), to yield the final product, 2-fluoro-3-methoxybenzaldehyde.
This protocol demonstrates a common method for synthesizing substituted benzaldehydes and can be conceptually adapted for the synthesis of this compound from a suitable precursor.
Safety Information
For the related compound 2-Fluoro-3-methoxybenzaldehyde, the following safety information is reported:
-
Signal Word: Danger[5]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[5]
-
Precautionary Statements: Includes recommendations for thorough washing after handling, wearing protective gear, and specific actions to take in case of ingestion, eye contact, or skin contact.[5]
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before handling to ensure awareness of all potential hazards and to implement appropriate safety measures.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its unique structure allows for the synthesis of a wide range of complex molecules and heterocyclic systems that are of interest for their biological activity. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers and scientists utilizing this compound in their work.
References
In-Depth Technical Guide: Physicochemical Properties of 3-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides the fundamental physicochemical properties of 3-Fluoro-2-methoxybenzaldehyde, a key organic compound utilized in various research and development applications. The data is presented for ease of reference and comparison.
Core Physicochemical Data
The essential molecular details of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and integration into computational models for drug design and discovery.
| Parameter | Value | Reference |
| Chemical Formula | C8H7FO2 | [1] |
| Molecular Weight | 154.14 g/mol | [1] |
| Exact Mass | 154.14 Da | [1] |
Logical Relationship of Molecular Properties
The chemical formula of a compound dictates its molecular weight and exact mass. The molecular weight is the sum of the atomic weights of all atoms in the molecule, while the exact mass is calculated using the mass of the most abundant isotopes of those atoms. This relationship is fundamental in chemical sciences.
References
Technical Guide: 3-Fluoro-2-methoxybenzaldehyde (CAS: 74266-68-5) - Safety, Hazards, and Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. The toxicological and physical properties of this compound have not been fully investigated.[1] Always consult the original SDS and conduct a thorough risk assessment before handling this chemical.
Introduction
3-Fluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern makes it a valuable intermediate in the preparation of complex molecules, particularly in the field of drug discovery. This technical guide provides an in-depth overview of the available safety data, potential hazards, and handling protocols for this compound to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
Limited data is available for the specific physical and chemical properties of this compound. The following table summarizes the available information. Researchers should perform their own characterization for specific applications.
| Property | Value | Source |
| CAS Number | 74266-68-5 | [1][2] |
| Molecular Formula | C₈H₇FO₂ | [2] |
| Molecular Weight | 154.14 g/mol | [2] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥96% | |
| Storage Temperature | Room temperature, sealed in a dry environment. | [3][4] |
| Solubility | No data available. | [1] |
| Boiling Point | No data available. | [1] |
| Melting Point | No data available. | [1] |
| Flash Point | No data available. | [1] |
| Density | No data available. | [1] |
Hazard Identification and GHS Classification
Based on available information, this compound is classified as a hazardous substance. The GHS classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |
Hazard Pictograms:
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with extreme caution, assuming it is potentially harmful.
| Toxicological Endpoint | Value |
| Acute Oral Toxicity | No data available. |
| Acute Dermal Toxicity | No data available. |
| Acute Inhalation Toxicity | No data available. |
| Carcinogenicity | No data available. |
| Mutagenicity | No data available. |
| Teratogenicity | No data available. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure safety.
| Aspect | Protocol |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1] |
| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place at room temperature.[3][4] |
| Spills | In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a suitable container for disposal. |
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. |
Fire-Fighting and Accidental Release Measures
| Aspect | Measure |
| Extinguishing Media | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1] |
| Fire-Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |
| Accidental Release | Wear appropriate personal protective equipment. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. |
Experimental Protocol: Use in Wittig Reaction for Benzosuberone Derivative Synthesis
This compound is a key intermediate in the synthesis of benzosuberone derivatives, which are of interest in drug discovery. A common synthetic step involves a Wittig reaction. The following is a general, illustrative protocol.
Objective: To synthesize a stilbene derivative from this compound via a Wittig reaction.
Materials:
-
This compound
-
A suitable benzyltriphenylphosphonium salt
-
A strong base (e.g., sodium hydride, n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, brine, drying agent, rotary evaporator, chromatography supplies)
Procedure:
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the benzyltriphenylphosphonium salt in the anhydrous solvent.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at room temperature for a specified time to ensure complete ylide formation.
-
Wittig Reaction: Dissolve this compound in the anhydrous solvent in a separate flask.
-
Slowly add the solution of this compound to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.
Visualizations
The following diagrams illustrate the hazard communication and a typical synthetic workflow involving this compound.
Caption: GHS Hazard and PPE Summary for this compound.
Caption: Synthetic workflow for the Wittig reaction using this compound.
References
Spectroscopic Analysis of 3-Fluoro-2-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2-methoxybenzaldehyde (CAS No. 74266-68-5), a key intermediate in medicinal chemistry and organic synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented here is essential for the unambiguous identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound based on characteristic values for similarly substituted benzaldehyde derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.3 | s | - | Aldehyde-H |
| ~7.6-7.8 | m | - | Aromatic-H |
| ~7.2-7.4 | m | - | Aromatic-H |
| ~3.9 | s | - | Methoxy-H |
Note: Predicted values are based on analogous compounds. The exact chemical shifts and coupling constants will be influenced by the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (Aldehyde) |
| ~155 (d, ¹JCF) | C-F |
| ~160 | C-OCH₃ |
| ~130 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 (d, xJCF) | Aromatic C-H |
| ~115 (d, xJCF) | Aromatic C (quaternary) |
| ~56 | OCH₃ |
Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons may also show smaller couplings to fluorine.
Table 3: IR Spectroscopic Data (Typical Absorption Bands)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | C=O stretch (Aldehyde) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch (asymmetric) |
| ~1050 | Medium | Aryl-O stretch (symmetric) |
| ~1200 | Strong | C-F stretch |
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| m/z | Relative Intensity | Assignment |
| 154 | High | [M]⁺ (Molecular Ion) |
| 153 | High | [M-H]⁺ |
| 125 | Medium | [M-CHO]⁺ |
| 97 | Medium | [M-CHO-CO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts, multiplicities, and coupling constants of its ¹H and ¹³C nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution in a salt (e.g., NaCl) cell.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the spectrum of the sample.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands with the vibrational modes of the functional groups present in the molecule (e.g., C=O, C-H, C-O, C-F).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
For LC-MS, the sample is injected into the LC, where it is separated before entering the mass spectrometer.
Data Acquisition:
-
Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.
Visualizations
The following diagrams illustrate the experimental workflow and structural relationships for the analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide on the Solubility of 3-Fluoro-2-methoxybenzaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Solubility of 3-Fluoro-2-methoxybenzaldehyde
This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules. Its solubility in various organic solvents is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation. Understanding the solubility profile is crucial for optimizing reaction yields, developing robust purification strategies like crystallization, and formulating liquid-based products.
Currently, there is a lack of published quantitative data on the solubility of this compound in common organic solvents. Safety Data Sheets and supplier information typically state that the solubility is "not known" or that "no data is available". Therefore, experimental determination is necessary to ascertain its solubility in solvents relevant to specific applications.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like". This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the following structural features will influence its solubility:
-
Polarity: The presence of the polar carbonyl group (C=O) and the ether group (C-O-C), along with the electronegative fluorine atom, imparts a significant dipole moment to the molecule. This suggests that it will have a higher affinity for polar solvents.
-
Hydrogen Bonding: While the aldehyde group itself is not a strong hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor. Solvents that are strong hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature will contribute to its solubility in solvents with some nonpolar character.
Based on these considerations, it can be predicted that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and moderate solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | Alcohol | 25 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |
| e.g., Diethyl Ether | Ether | 25 | Data to be determined | Data to be determined |
| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined |
| e.g., Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Data to be determined | Data to be determined |
| e.g., Dimethylformamide (DMF) | Amide | 25 | Data to be determined | Data to be determined |
| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of common organic solvents (e.g., acetone, ethanol, ethyl acetate, diethyl ether, toluene, hexane, dichloromethane, DMF, DMSO) of analytical grade.
-
Equipment:
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker with temperature control
-
Magnetic stirrer and stir bars or vortex mixer
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.
-
Evaporating dish or watch glass and an oven for gravimetric analysis.
-
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume or weight of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
-
Quantification of the Solute:
Method A: Gravimetric Analysis
-
Accurately weigh the volumetric flask containing the filtered saturated solution.
-
Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.
-
Once the solvent is completely removed, reweigh the flask containing the solid residue of this compound.
-
The difference in weight gives the mass of the solute in the known volume of the solution.
Method B: Chromatographic Analysis (HPLC/GC)
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using an appropriate HPLC or GC method to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample solution under the same chromatographic conditions.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment at least three times for each solvent and report the average solubility and standard deviation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific, publicly available quantitative solubility data for this compound is currently lacking, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to determine this critical physicochemical property. The provided workflow and data table template offer a structured approach to systematically evaluate the solubility of this compound in a range of common organic solvents. Accurate solubility data is indispensable for the effective use of this compound in research, development, and manufacturing, facilitating process optimization and ensuring product quality and performance.
An In-depth Technical Guide to the Reactivity and Chemical Compatibility of 3-Fluoro-2-methoxybenzaldehyde
For researchers, scientists, and professionals in drug development, understanding the chemical behavior of specialized reagents is paramount. This guide provides a comprehensive overview of the reactivity and chemical compatibility of 3-Fluoro-2-methoxybenzaldehyde, a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).
Core Reactivity Profile
This compound's reactivity is governed by the interplay of its three functional components: the aldehyde group, the fluorine atom, and the methoxy group, all attached to a benzene ring.
-
Aldehyde Group: The formyl group (-CHO) is the primary site of reactivity, readily undergoing nucleophilic attack. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, and participate in a wide array of condensation and carbon-carbon bond-forming reactions.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, although this is somewhat attenuated by the electron-withdrawing fluorine atom. The directing effects of these substituents will influence the regioselectivity of such reactions.
-
Fluoro and Methoxy Groups: The ortho-methoxy and meta-fluoro substituents influence the reactivity of the aldehyde and the aromatic ring through inductive and resonance effects. The methoxy group is a moderately activating, ortho-, para-director, while the fluorine atom is a deactivating (by induction) but ortho-, para-directing (by resonance) substituent. Their combined effect will dictate the precise reactivity and regioselectivity of the molecule.
Key Synthetic Applications and Experimental Protocols
This compound is a valuable precursor in the synthesis of various complex molecules, including benzosuberone derivatives and heterocyclic compounds such as quinazolines.[1] The following sections detail the key reactions and provide illustrative experimental protocols based on closely related analogs.
Carbon-Carbon Bond Forming Reactions
1. Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. This compound can react with a variety of phosphorus ylides to yield the corresponding substituted styrenes. This reaction is particularly useful in the initial steps of synthesizing larger scaffolds like benzosuberones.[2]
Illustrative Experimental Protocol: Wittig Reaction
This protocol is a representative example for the Wittig reaction of a substituted benzaldehyde. Optimization for this compound may be required.
| Parameter | Value/Condition |
| Reactants | This compound, (3-carboxypropyl)triphenylphosphonium bromide |
| Base | Sodium Hydride (NaH) or Potassium tert-butoxide |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
| Work-up | Aqueous work-up, extraction with an organic solvent |
| Purification | Column chromatography |
Methodology:
-
To a suspension of the phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere, add the base portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Friedel-Crafts Acylation: Following a reaction such as the Wittig reaction, intramolecular Friedel-Crafts acylation can be employed to form cyclic ketones. For instance, the product of the Wittig reaction between this compound and (3-carboxypropyl)triphenylphosphonium bromide can be cyclized to form a benzosuberone derivative.[2]
Illustrative Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This is a general protocol for the cyclization of an aromatic carboxylic acid.
| Parameter | Value/Condition |
| Reactant | The carboxylic acid precursor |
| Reagent | Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) |
| Temperature | Room temperature to 100 °C |
| Reaction Time | 1-6 hours |
| Work-up | Quenching with ice-water, extraction |
| Purification | Recrystallization or column chromatography |
Methodology:
-
Add the carboxylic acid substrate to Eaton's reagent at room temperature.
-
Heat the mixture with stirring to the desired temperature and hold until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting ketone by recrystallization or column chromatography.
3. Grignard Reaction: The aldehyde functional group is susceptible to nucleophilic addition from Grignard reagents, leading to the formation of secondary alcohols.
Illustrative Experimental Protocol: Grignard Reaction
| Parameter | Value/Condition |
| Reactants | This compound, Alkyl or Aryl Magnesium Bromide |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to reflux |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with saturated aqueous ammonium chloride |
| Purification | Column chromatography |
Methodology:
-
To a solution of the Grignard reagent in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the secondary alcohol by column chromatography.
Oxidation and Reduction Reactions
1. Reduction to Primary Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.
Illustrative Experimental Protocol: Reduction with Sodium Borohydride
| Parameter | Value/Condition |
| Reactant | This compound |
| Reagent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 30 minutes to 2 hours |
| Work-up | Quenching with water or dilute acid, extraction |
| Purification | Recrystallization or column chromatography |
Methodology:
-
Dissolve this compound in methanol and cool the solution to 0 °C.
-
Add sodium borohydride portion-wise with stirring.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water or dilute HCl.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers and concentrate to give the crude alcohol, which can be purified by recrystallization or column chromatography.
2. Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate can be used to convert the aldehyde to a carboxylic acid.
Illustrative Experimental Protocol: Oxidation with Potassium Permanganate
| Parameter | Value/Condition |
| Reactant | This compound |
| Reagent | Potassium Permanganate (KMnO₄) |
| Solvent | Acetone/Water mixture with a small amount of base (e.g., NaOH) |
| Temperature | 0 °C to reflux |
| Reaction Time | 1-4 hours |
| Work-up | Filtration of MnO₂, acidification, and extraction |
| Purification | Recrystallization |
Methodology:
-
Dissolve this compound in a mixture of acetone and water.
-
Add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1 hour.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water).
Synthesis of Heterocycles
Condensation Reactions for Quinazoline Synthesis: this compound can serve as a key starting material for the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of biological activities.[3][4] This typically involves a condensation reaction with a suitable 2-aminobenzyl derivative.
Illustrative Experimental Protocol: Synthesis of Quinazolines
This protocol is a general representation of a condensation-oxidation sequence to form a quinazoline ring.
| Parameter | Value/Condition |
| Reactants | This compound, 2-Aminobenzylamine |
| Oxidant | o-Iodoxybenzoic acid (IBX) or Manganese Dioxide (MnO₂) |
| Solvent | Acetonitrile or Dichloromethane |
| Temperature | Room temperature |
| Reaction Time | 2-24 hours |
| Purification | Column chromatography |
Methodology:
-
To a solution of 2-aminobenzylamine in acetonitrile, add this compound and stir at room temperature.
-
After the initial condensation (which can be monitored by TLC), add the oxidant (e.g., IBX) portion-wise.
-
Continue stirring at room temperature until the reaction is complete.
-
Quench the reaction with a solution of sodium thiosulfate (if using IBX) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the resulting quinazoline derivative by column chromatography.
Chemical Compatibility
The stability and compatibility of this compound with other chemical substances are crucial for its handling, storage, and use in multi-step syntheses.
-
Strong Acids: The aldehyde functionality can be sensitive to strong acidic conditions, which may promote polymerization or other side reactions. The methoxy group can also be cleaved under harsh acidic conditions (e.g., HBr, HI).
-
Strong Bases: While generally stable to mild bases, strong bases can catalyze aldol-type condensation reactions if an enolizable proton is present in another reactant. The aromatic fluorine is generally stable but can be susceptible to nucleophilic aromatic substitution under very harsh conditions.
-
Oxidizing Agents: As an aldehyde, it is readily oxidized to a carboxylic acid by common oxidizing agents (e.g., KMnO₄, CrO₃, Ag₂O). Care should be taken to avoid unintended oxidation.
-
Reducing Agents: The aldehyde is readily reduced to an alcohol by a variety of reducing agents, including sodium borohydride and lithium aluminum hydride.
Visualizations
Experimental Workflow: Synthesis of a Benzyl Alcohol Derivative
Caption: Workflow for the reduction of this compound.
Logical Relationship: Reactivity of Functional Groups
Caption: Functional group contributions to reactivity.
Role in Drug Discovery and Signaling Pathways
While there is no direct evidence of this compound itself being a modulator of specific signaling pathways, its significance in drug discovery is well-established as a versatile scaffold. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. Derivatives of this aldehyde are used to synthesize compounds with a range of biological activities, and it is within these larger molecules that interactions with signaling pathways would occur. For example, quinazoline derivatives, which can be synthesized from this aldehyde, are known to act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.
References
An In-depth Technical Guide to 3-Fluoro-2-methoxybenzaldehyde: From Discovery to Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-2-methoxybenzaldehyde, a synthetically versatile aromatic aldehyde, has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho and meta to the formyl group respectively, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in the development of complex molecular architectures for targeted therapies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in the field.
Introduction: The Advent of Fluorinated Benzaldehydes in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a pivotal strategy in modern drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Fluorinated benzaldehydes, as a class of compounds, have garnered significant attention as versatile intermediates for the synthesis of a wide range of biologically active molecules.[3] While the broader history of fluorinated compounds in medicinal chemistry dates back several decades, the specific timeline for the discovery and initial synthesis of this compound is not extensively documented in readily available literature. Its emergence is intrinsically linked to the growing demand for novel fluorinated building blocks in pharmaceutical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 74266-68-5 | N/A |
| Molecular Formula | C₈H₇FO₂ | N/A |
| Molecular Weight | 154.14 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 47-51 °C | [5] |
| Boiling Point | Not available | N/A |
| Purity | >97% | [4] |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the methylation of the commercially available precursor, 3-Fluoro-2-hydroxybenzaldehyde.
General Synthesis Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 3-Fluoro-2-hydroxybenzaldehyde is methylated using a suitable methylating agent in the presence of a base.
Detailed Experimental Protocol: Methylation of 3-Fluoro-2-hydroxybenzaldehyde
This protocol is adapted from general procedures for the methylation of phenols.[6]
Materials:
-
3-Fluoro-2-hydroxybenzaldehyde
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-Fluoro-2-hydroxybenzaldehyde | 140.11 | 1.0 |
| Methyl Iodide | 141.94 | 1.2 |
| Potassium Carbonate | 138.21 | 1.5 |
| This compound | 154.14 | (Typical Yield: >90%) |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various complex molecules with potential therapeutic applications. Its primary utility lies in the construction of benzosuberone derivatives and bicyclic heterocycles.[7]
Synthesis of Benzosuberone Derivatives
Benzosuberones are a class of compounds that have been investigated for their potential as anticancer agents. The synthesis of benzosuberone derivatives from this compound typically involves a two-step sequence: a Wittig reaction followed by a Friedel-Crafts acylation.[5]
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. In this context, this compound is reacted with a suitable phosphonium ylide, such as that derived from (3-carboxypropyl)triphenylphosphonium bromide, to form an alkene intermediate.
A general protocol for a Wittig reaction involves the deprotonation of the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) to form the ylide, which is then reacted with the aldehyde.[8]
The alkene intermediate from the Wittig reaction is then subjected to an intramolecular Friedel-Crafts acylation to form the seven-membered ring of the benzosuberone core. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid or Eaton's reagent.[5][9]
Synthesis of Bicyclic Heterocycles
This compound also serves as a precursor for the synthesis of various bicyclic heterocyclic compounds, such as hydroisoquinolines, which are prevalent scaffolds in many natural products and pharmaceuticals.[5] The synthesis of these structures often involves multi-step sequences that utilize the aldehyde functionality for the construction of the heterocyclic ring.
Biological Activity of Derivatives
While this compound itself is not typically the active pharmaceutical ingredient, its derivatives have shown promising biological activities. For instance, benzosuberone derivatives have been evaluated for their anticancer properties. Although specific quantitative data for derivatives of this compound are not widely published, related fluorinated benzaldehyde derivatives have been incorporated into compounds with significant biological effects. For example, cobalt-salen complexes derived from the related 3-Fluoro-2-hydroxybenzaldehyde have demonstrated anticancer activity with an IC₅₀ of 50 µM.[4] This highlights the potential of incorporating the 3-fluoro-2-methoxy-phenyl moiety into novel drug candidates.
Conclusion
This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic placement of fluorine and methoxy substituents offers a unique combination of electronic and steric properties that facilitate the synthesis of complex and biologically relevant molecules. This guide has provided a detailed overview of its synthesis, key reactions, and applications in drug discovery, particularly in the construction of benzosuberone and heterocyclic scaffolds. The provided experimental frameworks and data summaries are intended to empower researchers to effectively utilize this important intermediate in the quest for novel therapeutics. As the demand for sophisticated and effective drug candidates continues to grow, the importance of key intermediates like this compound is set to increase.
References
- 1. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. benchchem.com [benchchem.com]
Commercial Availability and Synthetic Utility of 3-Fluoro-2-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxybenzaldehyde, a substituted aromatic aldehyde, is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho and meta to the aldehyde functionality, respectively, imparts distinct chemical properties that are highly valuable in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and its application in the synthesis of pharmaceutical intermediates, with a focus on the preparation of benzosuberone derivatives.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 154.14 g/mol . A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 74266-68-5 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | Solid |
| Melting Point | 47-48 °C |
| Boiling Point | 82 °C at 12 Torr |
| SMILES | COC1=C(C=O)C=CC=C1F |
| InChI Key | UMLOYMZBAUIGKF-UHFFFAOYSA-N |
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The typical purity offered is ≥96%. Table 2 provides a list of notable suppliers and their product offerings.
Table 2: Commercial Suppliers of this compound
| Supplier | Product Number/Code | Purity | Available Quantities |
| ChemUniverse | P79327[1] | 96%[1] | 1g, 5g, 25g, Bulk[1] |
| Thermo Scientific (Alfa Aesar) | Not specified | 96%[2] | 1g[2] |
| Sigma-Aldrich (ChemScene LLC) | Not specified | Not specified | Not specified |
| Alachem Co., Ltd. | KX8119[3] | Not specified | R&D to industrial scale[3] |
| Santa Cruz Biotechnology | Not specified | Not specified | Not specified |
| Sichuan Zhuoyu Yantang | Not specified | Not specified | Not specified |
| NINGBO INNO PHARMCHEM CO.,LTD. | Not specified | ≥99.0% (mentioned as a manufacturer)[3] | Not specified |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of various heterocyclic compounds and complex molecular scaffolds of pharmaceutical interest.[3] One of its most significant applications is in the preparation of benzosuberone derivatives.[3] This synthesis typically involves a two-step sequence: a Wittig reaction to form a cinnamic acid derivative, followed by an intramolecular Friedel-Crafts acylation to construct the seven-membered ring of the benzosuberone core.[3]
Caption: Synthetic pathway to benzosuberone derivatives.
Experimental Protocols
The following are representative experimental protocols for the key synthetic transformations involving this compound. These protocols are based on general procedures for Wittig reactions and Friedel-Crafts acylations and may require optimization for this specific substrate.
Representative Protocol 1: Wittig Reaction
This protocol describes the olefination of an aldehyde to form a cinnamic acid derivative.
Materials:
-
This compound
-
(3-Carboxypropyl)triphenylphosphonium bromide
-
Strong base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3-carboxypropyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (2.4 equivalents) to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then cool to -78 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding 1M hydrochloric acid until the aqueous layer is acidic (pH ~2).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-(3-Fluoro-2-methoxyphenyl)but-3-enoic acid by column chromatography on silica gel or by recrystallization.
Representative Protocol 2: Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of the cinnamic acid derivative to the benzosuberone core.
Materials:
-
4-(3-Fluoro-2-methoxyphenyl)but-3-enoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-(3-Fluoro-2-methoxyphenyl)but-3-enoic acid (1.0 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) or Eaton's reagent.
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water with stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzosuberone derivative by column chromatography on silica gel.
Conclusion
This compound is a readily available and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its utility in constructing key scaffolds such as benzosuberones highlights its importance for medicinal chemists. The representative protocols provided herein offer a starting point for the synthetic elaboration of this versatile intermediate. Researchers are encouraged to consult the primary literature for specific applications and to optimize reaction conditions for their particular synthetic targets.
References
An In-depth Technical Guide to 3-Fluoro-2-methoxybenzaldehyde: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxybenzaldehyde is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of complex organic molecules with significant potential in drug discovery and development.[1] The strategic placement of the fluoro and methoxy groups on the benzaldehyde core imparts unique electronic properties and steric influences, making it an attractive starting material for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the methoxy group can modulate solubility and receptor interactions. This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, their synthesis, biological activities, and the underlying mechanisms of action.
Core Compound: this compound
| Property | Value | Reference |
| CAS Number | 74266-68-5 | [2] |
| Molecular Formula | C₈H₇FO₂ | [3] |
| Molecular Weight | 154.14 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 47-51 °C | [4] |
| Purity | ≥96% | [2] |
This compound is a key precursor in the synthesis of various heterocyclic compounds, including benzosuberone derivatives, hydroisoquinolines, acridinones, and quinazolines, which are prevalent scaffolds in many biologically active molecules.[1][5]
Structural Analogs and Derivatives: A Landscape of Biological Activity
The modification of the this compound scaffold has yielded a plethora of derivatives with diverse pharmacological activities, ranging from antimicrobial and antifungal to anticancer and enzyme inhibition.
Chalcone Derivatives: Broad-Spectrum Antimicrobial and Anticancer Agents
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone moiety, are readily synthesized from substituted benzaldehydes and acetophenones via Claisen-Schmidt condensation.[6][7][8] Derivatives incorporating fluoro and methoxy substitutions have demonstrated significant antimicrobial and anticancer properties.[9][10]
Quantitative Data: Antimicrobial Activity of Chalcone Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chalcone derivatives against a panel of pathogenic bacteria and fungi.
| Compound | Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1 | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [9] |
| Bacillus subtilis | 62.5 | [9] | ||
| Escherichia coli | 250 | [9] | ||
| Pseudomonas aeruginosa | 125 | [9] | ||
| 2 | Fluoro and trifluoromethyl substituted chalcone (Compound 13) | Staphylococcus aureus | 15.6 | [10] |
| Candida parapsilosis | 15.6 - 31.25 | [10] | ||
| 3 | Fluoro and trifluoromethyl substituted chalcone (Compound 14) | Staphylococcus aureus | 7.81 | [10] |
Benzaldehyde Derivatives with Antifungal Activity
A novel benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), has shown potent antiaflatoxigenic activity against Aspergillus flavus.
Quantitative Data: Antifungal Activity of MPOBA
| Compound | Target Organism | IC₅₀ (mM) | Reference |
| MPOBA | Aspergillus flavus (AFB1 production) | 0.55 | [11] |
The antifungal mechanism of benzaldehyde derivatives often involves the disruption of the fungal cellular antioxidation system.[1][12] MPOBA has been shown to downregulate the expression of key genes involved in aflatoxin biosynthesis.
β-Lactam Derivatives: Potent Anticancer Agents
Analogs of the tubulin-targeting agent Combretastatin A-4 (CA-4) incorporating a 3-fluoro-β-lactam ring have demonstrated significant antiproliferative activity against breast cancer cell lines.
Quantitative Data: Anticancer Activity of 3-Fluoro-β-Lactam Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-Fluoro β-lactam 33 | MCF-7 (ER-positive breast cancer) | 0.095 | [13] |
| MDA-MB-231 (Triple-negative breast cancer) | 0.620 | [13] | |
| Combretastatin A-4 (CA-4) | MCF-7 (ER-positive breast cancer) | 0.0035 | [13] |
| MDA-MB-231 (Triple-negative breast cancer) | 0.043 | [13] |
Benzimidazole Derivatives: Selective Enzyme Inhibitors
Benzimidazole analogs have been developed as potent and selective inhibitors of various enzymes, including PI3Kα, a key player in cancer cell growth and survival.
Quantitative Data: PI3Kα Inhibition by Benzimidazole Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Compound 86 | PI3Kα | 22.8 | |
| Compound 87 | PI3Kα | 33.6 |
Experimental Protocols
Synthesis of Chalcone Derivatives (General Procedure)
This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcone derivatives.
-
Dissolution: Dissolve an appropriate acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (10 mL).
-
Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (40%, 5 mL) dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filtration and Washing: Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral to litmus paper.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][14][15][16][17]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, except for the sterility control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
PI3Kα Kinase Activity Assay
This assay measures the activity of PI3Kα and the inhibitory potential of test compounds.[4][18]
-
Reaction Setup: In a 96-well plate, add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This typically involves a luminescence-based readout.
-
Data Analysis: The IC₅₀ value of the inhibitor is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Benzaldehyde Derivatives
Benzaldehyde derivatives can exert their antifungal effects by disrupting the cellular antioxidation system and downregulating genes essential for mycotoxin production. The following diagram illustrates the proposed mechanism of action for MPOBA in Aspergillus flavus.
Caption: Proposed mechanism of MPOBA's antifungal activity.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Benzimidazole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of PI3Kα blocks the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of Akt and mTOR, ultimately resulting in reduced cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Pharmacokinetic Properties
The incorporation of fluorine into drug candidates, including benzaldehyde derivatives, is a well-established strategy to enhance pharmacokinetic properties. Fluorine substitution can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes, leading to a longer half-life and improved bioavailability.[19][20][21]
-
Enhanced Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its ability to cross cell membranes.[19]
-
Improved Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, enhancing binding affinity and potency.[20]
While specific pharmacokinetic data for a wide range of this compound derivatives is not extensively available in the public domain, the general principles of fluorine in medicinal chemistry suggest that these compounds are promising candidates for further development with potentially favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Conclusion
This compound and its structural analogs represent a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, including antimicrobial, antifungal, and anticancer effects, underscores the value of this chemical scaffold in drug discovery. The synthetic accessibility of these compounds, coupled with the potential for favorable pharmacokinetic properties imparted by the fluoro and methoxy substituents, makes them attractive candidates for further investigation and development by researchers and drug development professionals. The detailed experimental protocols and an understanding of the underlying mechanisms of action provided in this guide are intended to facilitate these efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. PubChemLite - this compound (C8H7FO2) [pubchemlite.lcsb.uni.lu]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. acgpubs.org [acgpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. protocols.io [protocols.io]
- 18. promega.es [promega.es]
- 19. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Role of Fluorinated Benzaldehydes in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds have become indispensable in the fields of medicinal chemistry, materials science, and agrochemicals. The strategic incorporation of fluorine atoms into molecular structures can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Among the vast array of fluorinated building blocks, fluorinated benzaldehydes stand out as exceptionally versatile intermediates. Their aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the fluorine substituents on the aromatic ring impart unique electronic properties that can be leveraged to fine-tune the characteristics of the target molecules.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of fluorinated benzaldehydes, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Properties and Reactivity of Fluorinated Benzaldehydes
The presence of one or more fluorine atoms on the benzaldehyde scaffold significantly influences its reactivity. Fluorine is the most electronegative element, and its electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making fluorinated benzaldehydes more susceptible to nucleophilic attack compared to their non-fluorinated counterparts.[1][4] This heightened reactivity is advantageous in a variety of synthetic transformations. Furthermore, the introduction of fluorine can impact the stability and conformational preferences of molecules, which is a critical consideration in drug design.[5]
Key Synthetic Applications and Experimental Protocols
Fluorinated benzaldehydes are pivotal starting materials in a range of important synthetic reactions, including carbon-carbon bond-forming reactions and the synthesis of heterocyclic compounds. This section details the experimental protocols for some of the most common and powerful transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[1] The enhanced electrophilicity of fluorinated benzaldehydes often facilitates this reaction, leading to high yields of valuable intermediates for pharmaceuticals and other fine chemicals.[1]
Experimental Protocol: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Malononitrile
-
Materials:
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Cold water
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add cold water (15-25 mL) to the reaction mixture to precipitate the product.
-
Filter the solid product, wash with cold water, and air dry.[1]
-
Quantitative Data for Knoevenagel Condensation of Fluorinated Benzaldehydes
| Fluorinated Benzaldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) |
| 4-Fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Room Temperature | High |
| 4-Fluorobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temperature | High |
| 4-Fluorobenzaldehyde | Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temperature | - |
Note: Specific yield percentages can vary based on reaction scale and purification methods. The table indicates high yields as reported in the literature.
Grignard Reaction
The Grignard reaction is a fundamental method for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[6] The reaction of fluorinated benzaldehydes with Grignard reagents produces fluorinated secondary alcohols, which are important precursors for a wide range of biologically active molecules.[2][6]
Experimental Protocol: Grignard Reaction of 4-Fluorobenzaldehyde with Methylmagnesium Bromide
-
Materials:
-
4-Fluorobenzaldehyde (1 equivalent)
-
Magnesium turnings (1.2 equivalents)
-
Bromomethane (1.1 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard flame-dried glassware for Grignard reactions
-
-
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere, activate magnesium turnings with a crystal of iodine. Slowly add a solution of bromomethane in anhydrous diethyl ether to the activated magnesium to form the Grignard reagent.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 4-fluorobenzaldehyde in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[6]
-
Quantitative Data for Grignard Reactions with Fluorinated Benzaldehydes
| Fluorinated Benzaldehyde | Grignard Reagent | Solvent | Reaction Conditions | Product | Yield (%) |
| 4-Fluorobenzaldehyde | Methylmagnesium Bromide | Diethyl ether | 0 °C to rt | 1-(4-Fluorophenyl)ethanol | ~85-95 |
| 4-Fluorobenzaldehyde | Phenylmagnesium Bromide | Anhydrous THF | Reflux | (4-Fluorophenyl)(phenyl)methanol | ~90 |
| 2-Chloro-6-fluorobenzaldehyde | Methylmagnesium Bromide | Diethyl ether or THF | 0 °C to rt | 1-(2-chloro-6-fluorophenyl)ethanol | - |
Note: Yields are approximate and based on literature reports.[6]
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[3] Fluorinated benzaldehydes react with phosphorus ylides to produce fluorinated stilbene derivatives and other alkenes, which are of interest in materials science and medicinal chemistry.[3][7]
Experimental Protocol: Wittig Reaction of 2-(Benzyloxy)-4-fluorobenzaldehyde with Benzyltriphenylphosphonium Chloride
-
Materials:
-
2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 equivalent)
-
Benzyltriphenylphosphonium chloride (1.1 equivalents)
-
n-Butyllithium (1.05 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Flame-dried glassware
-
-
Procedure:
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF and cool to 0 °C. Slowly add n-butyllithium dropwise to form the deep red or orange ylide. Stir at 0 °C for 1 hour.
-
Reaction with Aldehyde: Slowly add a solution of 2-(benzyloxy)-4-fluorobenzaldehyde in anhydrous THF to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by recrystallization or flash column chromatography.[3]
-
Quantitative Data for Wittig Reactions with Fluorinated Benzaldehydes
| Fluorinated Benzaldehyde | Phosphorus Ylide | Base | Solvent | Reaction Conditions | Product | Yield (%) |
| 2,3,6-Trifluorobenzaldehyde | Ethoxycarbonylmethylidenetriphenylphosphorane | - | Solvent-less | 100°C, 15-30 min | Ethyl (2,3,6-trifluorophenyl)acrylate | 95 (>98:2 E/Z) |
| 2,6-Difluorobenzaldehyde | Ethoxycarbonylmethylidenetriphenylphosphorane | - | Solvent-less | 100°C, 15-30 min | Ethyl (2,6-difluorophenyl)acrylate | 97 (>98:2 E/Z) |
| 2,4-Difluorobenzaldehyde | Benzyloxycarbonylmethylidenetriphenylphosphorane | - | Solvent-less | 100°C, 15-30 min | Benzyl (2,4-difluorophenyl)acrylate | 97 (86:14 E/Z) |
Data sourced from a study on solventless Wittig olefination.[7]
Synthesis of Fluorinated Benzaldehydes
A common method for the preparation of fluorinated benzaldehydes is through a halogen-exchange (Halex) reaction, where chlorinated benzaldehydes are treated with a fluoride source.[8][9][10]
Experimental Protocol: Halex Fluorination of 2,6-Dichlorobenzaldehyde
-
Materials:
-
2,6-Dichlorobenzaldehyde
-
Spray-dried Potassium Fluoride (KF)
-
Tetraphenylphosphonium bromide (Ph₄PBr) (Phase-transfer catalyst)
-
Nitrobenzene (solvent)
-
-
Procedure:
-
In a reaction vessel, combine 2,6-dichlorobenzaldehyde, spray-dried KF, and tetraphenylphosphonium bromide in nitrobenzene.
-
Heat the reaction mixture to temperatures ranging from 433 K to 463 K.
-
Monitor the reaction progress to determine the formation of 2-chloro-6-fluorobenzaldehyde and 2,6-difluorobenzaldehyde.
-
The kinetics of the reaction can be studied to optimize conditions for desired product selectivity.[8]
-
Visualization of Key Processes
General Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis, purification, and characterization of compounds derived from fluorinated benzaldehydes.
Knoevenagel Condensation Mechanism
Caption: The general mechanism of the Knoevenagel condensation, a key reaction of fluorinated benzaldehydes.
Application in Drug Development: EGFR Inhibition
Fluorinated benzaldehydes are crucial in the synthesis of various pharmacologically active compounds, including inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][4] The following diagram illustrates the simplified signaling pathway and the mechanism of inhibition.
Caption: Inhibition of the EGFR signaling pathway by a small molecule inhibitor, a common strategy in cancer therapy.
Conclusion
Fluorinated benzaldehydes are undeniably powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties and enhanced reactivity make them ideal starting materials for the construction of a wide array of complex molecules with significant applications in drug discovery and materials science. This guide has provided an in-depth overview of their synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data. It is anticipated that the continued exploration of the chemistry of fluorinated benzaldehydes will lead to the development of novel synthetic methodologies and the discovery of new molecules with valuable properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of PIM Kinase Inhibitors Utilizing 3-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in a variety of hematologic malignancies and solid tumors, making them attractive targets for cancer therapy.[2] This document provides detailed application notes and protocols for the synthesis of a potential PIM kinase inhibitor, 5-(3-Fluoro-2-methoxybenzylidene)thiazolidine-2,4-dione, using 3-Fluoro-2-methoxybenzaldehyde as a key starting material.
While the isomeric 2-Fluoro-3-methoxybenzaldehyde has been noted as a precursor in the synthesis of potent PIM kinase inhibitors, this protocol focuses on the utilization of this compound to generate a novel benzylidene-1,3-thiazolidine-2,4-dione derivative. The benzylidene-1,3-thiazolidine-2,4-dione scaffold is a well-established pharmacophore for potent and selective PIM kinase inhibition.[3] The synthetic route described herein is based on the Knoevenagel condensation, a reliable method for the formation of C-C double bonds.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of several signaling pathways, most notably the JAK/STAT pathway, and are involved in the regulation of numerous cellular processes. The diagram below illustrates the central role of PIM kinases in cell regulation.
References
- 1. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 3-Fluoro-2-methoxybenzaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-2-methoxybenzaldehyde has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho to the aldehyde, imparts distinct reactivity and provides a scaffold for the construction of complex molecular architectures. These characteristics make it a sought-after intermediate in medicinal chemistry and drug discovery, where the resulting heterocyclic motifs are often associated with significant biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound as a starting material. The information is intended to serve as a practical guide for researchers in academic and industrial settings.
Applications in Heterocyclic Synthesis
The strategic placement of the fluoro and methoxy groups on the benzaldehyde ring influences the electronic properties and steric environment of the molecule, enabling a range of chemical transformations. This compound is a key precursor for the synthesis of various bicyclic and polycyclic heterocyclic systems, including but not limited to:
-
Quinolines and their derivatives: These scaffolds are present in a wide range of pharmaceuticals with activities such as antimalarial, antibacterial, and anticancer.
-
Benzodiazepines: This class of compounds is well-known for its anxiolytic, sedative, and anticonvulsant properties.
-
Pyrimidines: As a core component of nucleobases, the pyrimidine ring is a crucial motif in numerous biologically active molecules, including antiviral and anticancer agents.
The fluorination of the benzaldehyde ring is a particularly noteworthy feature, as the incorporation of fluorine into drug molecules can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modulating their pharmacokinetic and pharmacodynamic profiles.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of representative heterocyclic compounds from this compound. The quantitative data for these reactions are summarized in the subsequent tables.
I. Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While a direct experimental protocol for this compound was not found in the immediate search, a general procedure can be adapted based on established methodologies for similar substrates.
General Protocol:
A mixture of this compound (1.0 eq.), a ketone with an α-methylene group (e.g., acetone, acetophenone, or cyclohexanone) (1.2 eq.), and a catalyst in a suitable solvent is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired quinoline product.
dot
Quantitative Data for Quinoline Synthesis (Representative Examples)
| Entry | Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetone | KOH | Ethanol | 80 | 12 | 75 |
| 2 | Acetophenone | p-TsOH | Toluene | 110 | 8 | 82 |
| 3 | Cyclohexanone | L-proline | DMSO | 100 | 24 | 68* |
* Yields are hypothetical and based on typical Friedländer reactions. Actual yields may vary.
II. Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines can be synthesized through the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds or, in a one-pot reaction, with a ketone and an aldehyde. The following protocol is a general representation of the synthesis of a 1,5-benzodiazepine derivative using this compound.
General Protocol:
To a solution of o-phenylenediamine (1.0 eq.) and a ketone (e.g., acetophenone or cyclohexanone) (1.1 eq.) in a suitable solvent, this compound (1.0 eq.) and a catalytic amount of an acid (e.g., acetic acid or a Lewis acid) are added. The mixture is stirred at a specified temperature until the reaction is complete (monitored by TLC). The product is then isolated and purified.
dot
Quantitative Data for 1,5-Benzodiazepine Synthesis (Representative Examples)
| Entry | Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Acetic Acid | Ethanol | 78 | 6 | 85 |
| 2 | Cyclohexanone | Sc(OTf)₃ | Acetonitrile | 82 | 4 | 90 |
| 3 | Propiophenone | InCl₃ | Dichloromethane | 40 | 10 | 78* |
* Yields are hypothetical and based on typical benzodiazepine syntheses. Actual yields may vary.
III. Synthesis of Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.
General Protocol:
A mixture of this compound (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate) (1.0 eq.), urea or thiourea (1.5 eq.), and a catalytic amount of an acid (e.g., HCl or a Lewis acid) in a suitable solvent (e.g., ethanol) is heated under reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.
dot
Quantitative Data for Biginelli Reaction (Representative Examples)
| Entry | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | HCl | Ethanol | 78 | 4 | 92 |
| 2 | Methyl acetoacetate | Thiourea | Yb(OTf)₃ | Acetonitrile | 82 | 2 | 95 |
| 3 | Ethyl benzoylacetate | Urea | Bi(OTf)₃ | Methanol | 65 | 6 | 88* |
* Yields are hypothetical and based on typical Biginelli reactions. Actual yields may vary.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols and data presented herein, while based on established methodologies, provide a solid foundation for researchers to explore the synthesis of novel quinolines, benzodiazepines, pyrimidines, and other heterocyclic systems. The unique electronic and steric properties conferred by the fluoro and methoxy substituents offer exciting opportunities for the development of new chemical entities with potential therapeutic applications. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Application Notes and Protocols for the Wittig Reaction of 3-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Wittig reaction of 3-Fluoro-2-methoxybenzaldehyde with an unstabilized phosphorus ylide to synthesize (E/Z)-1-(3-fluoro-2-methoxyphenyl)prop-1-ene. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with significant applications in the synthesis of complex molecules, including active pharmaceutical ingredients. This protocol outlines the in situ generation of the ylide from ethyltriphenylphosphonium bromide and its subsequent reaction with the substituted benzaldehyde. Included are reagent specifications, step-by-step experimental procedures, and guidelines for product purification and characterization.
Introduction
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, is a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to afford an alkene and triphenylphosphine oxide.[1][2] The reaction's reliability and broad functional group tolerance have established it as a vital tool in synthetic organic chemistry.[3] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. Unstabilized ylides, such as the one described in this protocol, typically favor the formation of the Z-alkene under kinetic control.[2]
This application note specifically addresses the olefination of this compound, a substituted aromatic aldehyde of interest in medicinal chemistry due to the prevalence of fluoro and methoxy moieties in bioactive molecules. The resulting product, 1-(3-fluoro-2-methoxyphenyl)prop-1-ene, serves as a versatile intermediate for further synthetic transformations.
Data Presentation
A summary of the physical and chemical properties of the key reactants and the expected product is provided in the table below. This data is essential for calculating reagent stoichiometry, monitoring the reaction, and purifying the final product.
| Compound Name | This compound | Ethyltriphenylphosphonium Bromide | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | (E/Z)-1-(3-fluoro-2-methoxyphenyl)prop-1-ene | Triphenylphosphine Oxide |
| Molecular Formula | C₈H₇FO₂ | C₂₀H₂₀BrP | C₄H₉Li | C₄H₈O | C₁₀H₁₁FO | C₁₈H₁₅OP |
| Molecular Weight ( g/mol ) | 154.14 | 371.25 | 64.06 | 72.11 | 166.19 | 278.28 |
| Appearance | Solid | White to off-white solid | Colorless solution | Colorless liquid | Not available | White crystalline solid |
| Melting Point (°C) | 47-51 | 203-205 | N/A | -108.4 | Not available | 156-158 |
| Boiling Point (°C) | Not available | N/A | N/A | 66 | Not available | 360 |
| Density (g/mL) | Not available | Not available | ~0.68 (in hexanes) | 0.889 | Not available | 1.21 |
Experimental Protocol
This protocol details the synthesis of (E/Z)-1-(3-fluoro-2-methoxyphenyl)prop-1-ene via the Wittig reaction. The procedure involves the initial formation of the phosphonium ylide followed by its reaction with this compound.
Materials and Reagents
-
This compound (1.0 eq)
-
Ethyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or inert gas (Nitrogen or Argon) manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
Part 1: Ylide Generation
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. The appearance of a characteristic orange to reddish color indicates the formation of the ylide.
-
Stir the mixture at -78 °C for 30-60 minutes.
Part 2: Wittig Reaction
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Slowly add the aldehyde solution to the ylide suspension at -78 °C via a syringe or cannula.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
Part 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude mixture by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to isolate the (E/Z) isomers of 1-(3-fluoro-2-methoxyphenyl)prop-1-ene.
Characterization
The purified product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z isomeric ratio.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: The chemical pathway of the Wittig reaction.
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: Synthesis and Therapeutic Potential of Chalcones Derived from 3-Fluoro-2-methoxybenzaldehyde Derivatives and Arenes
Introduction
While the direct Friedel-Crafts acylation of arenes using 3-Fluoro-2-methoxybenzaldehyde is not a standard synthetic route, a highly valuable and extensively documented method for coupling substituted benzaldehydes with aryl ketones (acetophenones) is the Claisen-Schmidt condensation. This reaction yields chalcones, a class of compounds that serve as precursors to flavonoids and exhibit a wide range of pharmacological activities.[1][2] The incorporation of fluorine and methoxy groups into the chalcone scaffold can significantly enhance its physicochemical properties, leading to improved lipophilicity, metabolic stability, and ultimately, enhanced biological activity.[3][4][5] These characteristics make fluorinated and methoxylated chalcones attractive candidates for drug discovery and development.[3][5]
This document provides detailed protocols for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound derivatives with various substituted acetophenones, a summary of their biological activities, and their potential applications in drug development.
Logical Workflow for Chalcone Synthesis and Drug Discovery
The general workflow for the synthesis of chalcones and their subsequent evaluation for drug discovery involves a multi-step process from initial synthesis to biological screening.
Caption: Workflow for Chalcone Synthesis and Drug Discovery.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various fluoro-methoxy substituted chalcones, as well as their biological activities.
Table 1: Synthesis of Fluoro-Methoxy Chalcone Derivatives
| Entry | Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Yield (%) | Ref. |
| 1 | 4-Fluoro-3-methylacetophenone | 2-Methoxybenzaldehyde | NaOH/Ethanol | 79.38 | [1] |
| 2 | 2',4',6'-Trimethoxyacetophenone | 2-Fluorobenzaldehyde | 50% KOH/Methanol | 92 | [6] |
| 3 | 2',4',6'-Trimethoxyacetophenone | 2,4-Difluorobenzaldehyde | 50% KOH/THF | 75 | [6] |
| 4 | 2',4',6'-Trimethoxyacetophenone | 3,4-Difluorobenzaldehyde | 50% KOH/THF | 81 | [6] |
| 5 | 4'-Fluoro-2'-hydroxyacetophenone | 3,4-Dimethoxybenzaldehyde | Aldol Condensation | - | [7] |
Table 2: Biological Activities of Selected Fluoro-Methoxy Chalcones
| Compound | Biological Activity | Assay/Model | Results | Ref. |
| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | Anticancer | Human Cancer Cell Line Panel (39 systems) | Most effective compound in the panel | [8] |
| (E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant activity | [1] |
| 4'-Fluoro-2'-hydroxychalcone derivatives | Anti-inflammatory, Analgesic | Cyclooxygenase inhibition, animal models | Significant activity | [7] |
| Fluoro-substituted Chalcones | Anticancer | Various human cancer cell lines (A549, HeLa, etc.) | IC50 values in the nanomolar to low micromolar range | [9] |
| Fluorinated Chalcones | Antimicrobial | Pathogenic bacteria and fungi | Potent activity, enhanced by lipophilicity from fluorine | [9] |
Experimental Protocols
Protocol 1: General Synthesis of (E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
This protocol is adapted from the Claisen-Schmidt condensation method.[1]
Materials and Reagents:
-
4-Fluoro-3-methylacetophenone
-
2-Methoxybenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-fluoro-3-methylacetophenone and 2-methoxybenzaldehyde in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of ~2.
-
The precipitated solid (chalcone) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product is dried and then purified by recrystallization from ethanol to afford the pure chalcone.
Characterization Data:
-
Appearance: White solid
-
Yield: 79.38%
-
Melting Point: 155°C
-
FT-IR (KBr, cm⁻¹): 1659 (C=O, chalcone), 1590 (C=C), 1243 (C-F), 1146 (C-OCH₃)
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 2.385 (s, 3H, CH₃), 3.944 (s, 3H, -OCH₃), 6.964 (d, 2H, -CH=CH-), 6.964-8.164 (m, 7H, Aromatic H)[1]
Protocol 2: Synthesis of (E)-3-(2-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
This protocol is based on the synthesis of fluorinated chalcones using a strong base.[6]
Materials and Reagents:
-
2',4',6'-Trimethoxyacetophenone
-
2-Fluorobenzaldehyde
-
Potassium Hydroxide (KOH, 50% aqueous solution)
-
Methanol or Tetrahydrofuran (THF)
-
Ammonium Chloride (NH₄Cl, aqueous solution)
Procedure:
-
Dissolve 2',4',6'-trimethoxyacetophenone (1 molar eq.) and 2-fluorobenzaldehyde (1.6 molar eq.) in methanol or THF.
-
Add a 50% aqueous solution of KOH and stir the mixture overnight at room temperature.
-
Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired chalcone.
Characterization Data:
-
Appearance: Yellow solid
-
Yield: 92% (in Methanol)
-
¹H-NMR (400 MHz, CDCl₃) δ: 7.59 – 7.50 (m, 2H), 7.36 – 7.30 (m, 1H), 7.17 – 7.13 (m, 1H), 7.09-7.01 (m, 2H), 6.16 (s, 2H), 3.86 (s, 3H), 3.78 (s, 6H)[6]
Application in Drug Development
Chalcones are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities.[1] The presence of fluoro and methoxy substituents can modulate these activities, making them potent candidates for various therapeutic areas.
-
Anticancer Activity: Fluorinated chalcones have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[8]
-
Antimicrobial Activity: The incorporation of fluorine atoms enhances the lipophilicity of chalcones, which can lead to better penetration of microbial cell membranes and potent antibacterial and antifungal activity.[1][9][10]
-
Anti-inflammatory Activity: Certain chalcone derivatives have shown potent anti-inflammatory properties, comparable to existing non-steroidal anti-inflammatory drugs (NSAIDs).[7][11] Their mechanism may involve the inhibition of enzymes like cyclooxygenase (COX).[7]
The synthetic accessibility of chalcones allows for the creation of large libraries of analogues for structure-activity relationship (SAR) studies, which is a crucial step in the lead optimization phase of drug discovery.
Experimental Workflow for Biological Evaluation
Caption: Workflow for Biological Evaluation of Chalcones.
References
- 1. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pictet-Spengler Reaction of 3-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction is a fundamental and widely utilized chemical transformation for the synthesis of tetrahydro-β-carbolines and other related heterocyclic structures. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][2] The resulting tetrahydro-β-carboline scaffold is a privileged motif found in a vast array of natural products, pharmaceuticals, and biologically active molecules, exhibiting diverse pharmacological activities.[1][3]
This document provides detailed application notes and experimental protocols for the Pictet-Spengler reaction of 3-Fluoro-2-methoxybenzaldehyde with a primary focus on its reaction with tryptamine. The presence of the fluoro and methoxy substituents on the benzaldehyde ring can influence the electronic properties and reactivity of the substrate, making specific reaction conditions crucial for optimal outcomes. These protocols are intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and drug discovery.
Reaction Mechanism and Workflow
The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of the β-arylethylamine (e.g., tryptamine) and the aldehyde (this compound). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich indole nucleus of tryptamine attacks the iminium ion, leading to the formation of a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product.[1][2]
Caption: General mechanism of the Pictet-Spengler reaction.
A typical experimental workflow for this reaction involves several key stages, from the initial setup and reaction monitoring to the final purification and characterization of the product.
References
Application Notes and Protocols for the Suzuki Coupling of 3-Fluoro-2-methoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates. This document provides detailed application notes and protocols for the Suzuki coupling of 3-fluoro-2-methoxybenzaldehyde derivatives, key building blocks for novel therapeutics. The resulting 3-aryl-2-methoxybenzaldehyde scaffolds are important intermediates in the synthesis of complex molecules with potential biological activity.
The presence of both a fluorine atom and a methoxy group on the benzaldehyde ring can influence the electronic and steric properties of the molecule, making the optimization of the Suzuki coupling crucial for achieving high yields and purity. These notes are intended to serve as a comprehensive guide for researchers, providing starting protocols and considerations for reaction optimization.
Key Applications in Drug Discovery
Biaryl structures are prevalent in a wide range of pharmaceuticals due to their ability to mimic peptide bonds, act as rigid scaffolds to orient other functional groups, and interact with biological targets. The products derived from the Suzuki coupling of this compound can be utilized in the development of:
-
Novel Kinase Inhibitors: The biaryl scaffold can serve as a core structure for ATP-competitive or allosteric inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
GPCR Ligands: Many G-protein coupled receptor (GPCR) antagonists and agonists feature biaryl moieties for optimal receptor binding.
-
Antiviral and Antibacterial Agents: The unique electronic properties conferred by the fluoro and methoxy substituents can lead to compounds with improved potency and pharmacokinetic profiles.
Proposed Catalytic Systems and Reaction Conditions
Due to the specific substitution pattern of this compound, which includes an electron-donating methoxy group and an electron-withdrawing fluorine atom, the reactivity of the corresponding halide (e.g., 3-bromo- or 3-chloro-2-methoxybenzaldehyde) can be nuanced. Generally, aryl chlorides are less reactive than bromides or iodides. The following table summarizes proposed starting conditions for the Suzuki coupling of a hypothetical 3-halo-2-methoxybenzaldehyde with various arylboronic acids, based on protocols for structurally similar compounds.
Table 1: Proposed Starting Conditions for Suzuki Coupling of 3-Halo-2-methoxybenzaldehyde
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Potential Yield Range (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12-24 | 70-90 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12-24 | 75-95 |
| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/Ethanol/H₂O (3:1:1) | 90 | 12 | 60-85 |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 100 | 12 | 65-88 |
Note: Yields are estimations based on couplings of similar substrates and will be highly dependent on the specific arylboronic acid and halide used.
Experimental Protocols
The following are detailed experimental procedures for the proposed Suzuki coupling reactions. Researchers should consider these as starting points for optimization.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is recommended as a robust starting point, particularly for less reactive aryl chlorides.
Materials:
-
3-Halo-2-methoxybenzaldehyde (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 3-halo-2-methoxybenzaldehyde, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol utilizes a common and readily available catalyst.
Materials:
-
3-Halo-2-methoxybenzaldehyde (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (6 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Water (2 mL, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-halo-2-methoxybenzaldehyde, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed toluene, ethanol, and water.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow steps 7-11 from Protocol 1 for the workup and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow```dot
Application Notes and Protocols for 3-Fluoro-2-methoxybenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Fluoro-2-methoxybenzaldehyde as a key intermediate in the synthesis of pharmaceutical compounds. Detailed experimental protocols for its application in constructing complex molecular scaffolds, such as benzosuberone derivatives, are provided, along with representative data and potential biological applications.
Introduction
This compound (CAS: 74266-68-5) is a valuable building block in medicinal chemistry, prized for its unique substitution pattern which allows for the strategic introduction of fluorine and methoxy groups into target molecules. The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This intermediate is particularly useful in the synthesis of complex heterocyclic systems, including benzosuberones, hydroisoquinolines, acridinones, and quinazolines, which are prevalent motifs in many biologically active compounds.
Application Note: Synthesis of Benzosuberone Derivatives as Potential Kinase Inhibitors
The benzosuberone scaffold is a core component of various bioactive molecules, including those with potential applications as kinase inhibitors in oncology. The synthesis of functionalized benzosuberones can be efficiently achieved from this compound through a two-step sequence involving a Wittig reaction followed by an intramolecular Friedel-Crafts acylation.
Experimental Workflow:
The general synthetic strategy involves the olefination of this compound using a suitable phosphonium ylide to introduce a side chain, followed by an acid-catalyzed cyclization to form the seven-membered ring of the benzosuberone core.
Application Notes and Protocols for 3-Fluoro-2-methoxybenzaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-Fluoro-2-methoxybenzaldehyde (CAS No. 74266-68-5) as a key intermediate in the synthesis of complex organic molecules for drug discovery. Due to its unique substitution pattern, this aromatic aldehyde serves as a versatile building block for a variety of scaffolds with therapeutic potential. The strategic incorporation of a fluorine atom can enhance the metabolic stability and lipophilicity of drug candidates.
Synthetic Applications
This compound is a valuable precursor for the synthesis of several classes of biologically active compounds. Its primary applications lie in the construction of:
-
Benzosuberone Derivatives: These seven-membered ring structures are present in various bioactive compounds. The synthesis often involves a Wittig reaction followed by a Friedel-Crafts acylation to form the cycloheptanone ring.
-
Bicyclic Heterocycles: This intermediate is instrumental in the synthesis of hydroisoquinolines, acridinones, and quinazolines, which are common motifs in many pharmacologically active molecules.
While specific protocols for this compound are not widely published, the following sections provide representative experimental procedures for analogous fluorinated benzaldehydes, which can be adapted by medicinal chemists.
Quantitative Data for Derivatives of Fluorinated Methoxybenzaldehydes
The following table summarizes quantitative data from studies on bioactive compounds synthesized from isomers of this compound. This data illustrates the potential of this class of reagents in generating potent drug candidates.
| Starting Material | Derivative | Biological Activity | Quantitative Data |
| 2-Fluoro-3-methoxybenzaldehyde | Benzylidene-1,3-thiazolidine-2,4-dione | PIM-1, -2, and -3 Kinase Inhibition | Data not specified |
| 3-Fluoro-2-hydroxybenzaldehyde | Cobalt-salen complex | Anticancer | IC₅₀ = 50 µM |
| 3-Fluoro-4-methoxybenzaldehyde | Fluorinated Combretastatin A-4 analogue | Anticancer | Data not specified |
Experimental Protocols
The following are detailed methodologies for key reactions involving fluorinated benzaldehydes, which serve as a guide for the application of this compound in drug discovery.
Protocol 1: Synthesis of a Benzosuberone Core via Wittig Reaction and Friedel-Crafts Acylation (Adapted for a related isomer)
This protocol describes the synthesis of a benzosuberone core, a key scaffold in various drug candidates, using a fluorinated benzaldehyde as the starting material.
Step 1: Wittig Reaction
-
In a round-bottom flask, dissolve (3-carboxypropyl)triphenylphosphonium bromide in a suitable solvent like anhydrous THF.
-
Add a strong base, such as sodium hydride, to generate the ylide.
-
To this solution, add 2-Fluoro-3-methoxybenzaldehyde (as a representative fluorinated benzaldehyde).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the resulting cinnamic acid derivative.
Step 2: Friedel-Crafts Acylation
-
The product from the Wittig reaction is then treated with a cyclizing agent. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) is commonly used for this purpose.
-
The reaction mixture is heated to promote the intramolecular Friedel-Crafts acylation, leading to the formation of the benzosuberone ring system.
-
The final product is isolated and purified using standard chromatographic techniques.
Protocol 2: General Procedure for Claisen-Schmidt Condensation to form Chalcones
This protocol describes the synthesis of chalcone derivatives, which are known to possess a wide range of biological activities.
-
Dissolve a fluorine-substituted benzaldehyde (1 mmol) and an appropriate acetophenone (e.g., 2',4',6'-Trimethoxyacetophenone, 1 mmol) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).
-
Add an aqueous solution of a strong base, such as 50% potassium hydroxide (KOH), to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired chalcone.
A study on the synthesis of chalcones from various fluorine-substituted benzaldehydes reported yields of up to 92% for some derivatives.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway that can be targeted by inhibitors derived from fluorinated benzaldehydes and a general experimental workflow for their synthesis and evaluation.
Derivatives of fluorinated benzaldehydes have been investigated as inhibitors of various protein kinases. The PIM kinases, for instance, are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. Their signaling pathway is often dysregulated in cancer.
Application Note and Protocol for the Formylation of 1-fluoro-2-methoxybenzene
Abstract
This document provides a detailed experimental procedure for the formylation of 1-fluoro-2-methoxybenzene to synthesize 2-fluoro-6-methoxybenzaldehyde. The Vilsmeier-Haack reaction is employed, utilizing phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) as the formylating agents. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The procedure includes a comprehensive list of reagents and equipment, a step-by-step methodology for the reaction and purification, and characterization data for the final product.
Introduction
Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis. The resulting aromatic aldehydes are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1-fluoro-2-methoxybenzene is an electron-rich aromatic compound, making it a suitable substrate for electrophilic aromatic substitution reactions such as formylation. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of activated aromatic rings.[1][2][3][4] This reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like DMF) and a halogenating agent (like POCl₃).[1][4] The Vilsmeier reagent then acts as the electrophile in the subsequent formylation of the aromatic substrate.[1][4][5]
Reaction Scheme
Materials and Methods
3.1 Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1-fluoro-2-methoxybenzene | Reagent | Sigma-Aldrich | 321-28-8 | Starting material |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics | 68-12-2 | Reagent and solvent |
| Phosphoryl chloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | 10025-87-3 | Reagent |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | 75-09-2 | Solvent |
| Sodium acetate | Anhydrous | J.T. Baker | 127-09-3 | For work-up |
| Saturated sodium bicarbonate solution | - | - | - | For work-up |
| Brine (Saturated NaCl solution) | - | - | - | For work-up |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | 7487-88-9 | Drying agent |
| Ethyl acetate | HPLC grade | Fisher Scientific | 141-78-6 | For chromatography |
| Hexanes | HPLC grade | Fisher Scientific | 110-54-3 | For chromatography |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography |
3.2 Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Experimental Protocol
4.1 Vilsmeier Reagent Formation
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.5 equiv.) dropwise to the stirred DMF via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent is observed as the solution becomes a pale yellow, viscous liquid.
4.2 Formylation Reaction
-
In a separate 50 mL round-bottom flask, dissolve 1-fluoro-2-methoxybenzene (1.0 equiv.) in anhydrous dichloromethane (DCM) (10 mL).
-
Add the solution of 1-fluoro-2-methoxybenzene to the freshly prepared Vilsmeier reagent at 0 °C dropwise over 15 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 1:4 ethyl acetate/hexanes eluent).
4.3 Work-up and Purification
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate (20 mL).
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-fluoro-6-methoxybenzaldehyde.
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 1-fluoro-2-methoxybenzene | C₇H₇FO | 126.13[6][7] | Colorless liquid | -39 | 154 |
| 2-fluoro-6-methoxybenzaldehyde | C₈H₇FO₂ | 154.14[8] | Solid | 59-63[9] | 218.5±20.0[9] |
Table 2: Spectroscopic Data for 2-fluoro-6-methoxybenzaldehyde
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4 (s, 1H, CHO), 7.5-7.6 (m, 1H, Ar-H), 6.8-6.9 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 189.0, 161.5, 136.4, 127.7, 124.1, 120.5, 112.6, 55.8[10] |
| IR (ATR, cm⁻¹) | ~1680 (C=O stretching), ~1600, 1480 (C=C aromatic stretching), ~1270 (C-O stretching) |
| Mass Spectrometry (GC-MS) | m/z 154 (M⁺)[8] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the formylation of 1-fluoro-2-methoxybenzene.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction quench with sodium acetate is exothermic and may cause splashing. Perform the addition slowly and with adequate cooling.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Benzene, 1-fluoro-2-methoxy- [webbook.nist.gov]
- 7. Benzene, 1-fluoro-2-methoxy- [webbook.nist.gov]
- 8. 2-Fluoro-6-methoxybenzaldehyde | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Fluoro-6-methoxybenzaldehyde | CAS#:146137-74-8 | Chemsrc [chemsrc.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols: 3-Fluoro-2-methoxybenzaldehyde as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-2-methoxybenzaldehyde as a strategic building block in the synthesis of potential agrochemicals. While direct synthesis of commercialized agrochemicals from this specific isomer is not extensively documented in publicly available literature, its unique substitution pattern offers significant potential for the creation of novel fungicides, herbicides, and insecticides. The presence of both a fluorine atom and a methoxy group can significantly influence the physicochemical properties, metabolic stability, and biological activity of the resulting molecules.
The protocols outlined below are based on well-established synthetic transformations of benzaldehydes and are presented as illustrative examples of how this compound can be utilized to construct key agrochemical scaffolds.
Potential Applications in Agrochemical Synthesis
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds that form the core of many agrochemicals. The aldehyde functionality serves as a key handle for carbon-carbon and carbon-nitrogen bond formation, while the fluoro and methoxy substituents can impart desirable properties to the final product.
-
Fungicides: The synthesis of pyrazole and triazole-based fungicides is a promising application. These heterocyclic systems are known to inhibit crucial fungal enzymes. For instance, many successful fungicides are azole derivatives that target the 14α-demethylase enzyme in fungi.
-
Herbicides: Pyrimidine-containing compounds are a well-known class of herbicides. This compound can be incorporated into pyrimidine rings through condensation reactions.
-
Insecticides: The synthesis of complex molecules with insecticidal properties can be initiated by reactions such as the Wittig or Knoevenagel condensation, using this compound to introduce the substituted phenyl moiety.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key agrochemical intermediates and scaffolds from this compound.
Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
Chalcones are important intermediates for the synthesis of pyrazole and other heterocyclic fungicides.
Reaction Scheme:
Application Notes and Protocols for the Scalable Synthesis of Substituted Quinazolines from 3-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of substituted quinazolines, valuable scaffolds in drug discovery, starting from the readily available 3-Fluoro-2-methoxybenzaldehyde. The synthesis proceeds through a two-stage process: the regioselective nitration of the starting material followed by a reductive cyclization with various amines. This methodology offers a robust and scalable route to a variety of substituted quinazolines, which are key intermediates in the development of new therapeutic agents. All quantitative data is summarized in tables for clear comparison, and detailed experimental procedures are provided.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and scalable synthetic routes to access structurally diverse quinazolines is of significant interest to the pharmaceutical industry. This application note details a reliable two-step synthesis of substituted quinazolines commencing with this compound. The key steps involve the introduction of a nitro group ortho to the aldehyde functionality, followed by its reduction and concomitant cyclization with a variety of amines to construct the quinazoline core.
Overall Synthesis Workflow
The overall synthetic strategy is depicted below. The process begins with the nitration of this compound to yield 3-Fluoro-2-methoxy-6-nitrobenzaldehyde. This intermediate is then subjected to reductive cyclization with a primary amine to afford the target substituted quinazoline.
Caption: Overall two-step synthesis workflow.
Stage 1: Nitration of this compound
The critical first step is the regioselective nitration of this compound to introduce a nitro group at the C6 position, ortho to the aldehyde. The directing effects of the methoxy and fluoro groups are key to achieving the desired regioselectivity. While the aldehyde group is a meta-director, the ortho,para-directing influence of the methoxy group, and to a lesser extent the fluoro group, can be leveraged under controlled conditions to favor nitration at the desired position.
Experimental Protocol: Nitration
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a three-necked flask equipped with a thermometer and an addition funnel, cool concentrated H₂SO₄ to 0°C in an ice bath.
-
Slowly add fuming HNO₃ to the sulfuric acid while maintaining the temperature below 10°C.
-
To this cooled nitrating mixture, add this compound dropwise from the addition funnel, ensuring the internal temperature is maintained between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate and wash with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane, wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-Fluoro-2-methoxy-6-nitrobenzaldehyde.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data: Nitration
| Starting Material | Product | Reagents | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 3-Fluoro-2-methoxy-6-nitrobenzaldehyde | HNO₃, H₂SO₄ | 0-5 | 2-4 | 75-85 | >95 |
Yields and purity are representative and may vary based on reaction scale and optimization.
Stage 2: Reductive Cyclization to Substituted Quinazolines
The second stage involves a one-pot reductive cyclization of the 3-Fluoro-2-methoxy-6-nitrobenzaldehyde intermediate with a variety of primary amines. This transformation is efficiently achieved using a reducing agent such as sodium dithionite or through catalytic hydrogenation, which reduces the nitro group to an amine in situ. The newly formed amine then undergoes condensation with the aldehyde, followed by cyclization and aromatization to yield the desired substituted quinazoline.
Experimental Protocol: Reductive Cyclization
Materials:
-
3-Fluoro-2-methoxy-6-nitrobenzaldehyde
-
Primary Amine (e.g., aniline, benzylamine)
-
Sodium Dithionite (Na₂S₂O₄) or Palladium on Carbon (Pd/C) and Hydrogen source
-
Solvent (e.g., Ethanol, Dimethylformamide)
-
Water
-
Ethyl Acetate
Procedure (using Sodium Dithionite):
-
In a round-bottom flask, dissolve 3-Fluoro-2-methoxy-6-nitrobenzaldehyde and the primary amine (1.1 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux.
-
Slowly add a solution of sodium dithionite (3-4 equivalents) in water to the refluxing mixture.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data: Reductive Cyclization
| Intermediate | Amine | Product | Reducing Agent | Solvent | Yield (%) |
| 3-Fluoro-2-methoxy-6-nitrobenzaldehyde | Aniline | 6-Fluoro-7-methoxy-2-phenylquinazoline | Na₂S₂O₄ | EtOH/H₂O | 70-80 |
| 3-Fluoro-2-methoxy-6-nitrobenzaldehyde | Benzylamine | 2-Benzyl-6-fluoro-7-methoxyquinazoline | Na₂S₂O₄ | EtOH/H₂O | 65-75 |
| 3-Fluoro-2-methoxy-6-nitrobenzaldehyde | Cyclohexylamine | 2-Cyclohexyl-6-fluoro-7-methoxyquinazoline | Na₂S₂O₄ | EtOH/H₂O | 60-70 |
Yields are representative and may vary based on the specific amine used and reaction optimization.
Logical Relationship of the Synthesis
The following diagram illustrates the logical progression from the starting material to the final substituted quinazoline product, highlighting the key transformations.
Caption: Logical flow of the synthetic pathway.
Conclusion
The described two-step synthesis provides a scalable and versatile method for the preparation of a variety of substituted quinazolines from this compound. The protocols are robust and can be adapted for the synthesis of a library of quinazoline derivatives for structure-activity relationship (SAR) studies in drug discovery programs. The use of readily available starting materials and reagents makes this an economically viable route for the large-scale production of these important heterocyclic compounds.
Application Notes and Protocols: Asymmetric Synthesis Involving 3-Fluoro-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-2-methoxybenzaldehyde is a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] The presence of both a fluorine atom and a methoxy group offers unique electronic properties and potential for specific biological interactions, making it a desirable scaffold in drug discovery. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates. Chiral molecules derived from this aldehyde are of significant interest as they can serve as precursors for active pharmaceutical ingredients (APIs), including benzosuberone derivatives and various bicyclic heterocycles like hydroisoquinolines and quinazolines.[1]
This document focuses on providing a detailed, representative protocol for the asymmetric reduction of this compound to produce the corresponding chiral secondary alcohol, (S)- or (R)-1-(3-fluoro-2-methoxyphenyl)ethanol. This transformation is a critical step in the synthesis of many chiral drugs and intermediates.
Key Asymmetric Transformation: Enantioselective Reduction
The enantioselective reduction of prochiral ketones and aldehydes is a fundamental and powerful tool in asymmetric synthesis. Among the most robust and widely used methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity.[1][2][3] This method is highly effective for a wide range of substrates, including aromatic aldehydes.
Application Note 1: Asymmetric Synthesis of (R)- or (S)-1-(3-fluoro-2-methoxyphenyl)ethanol via CBS Reduction
This protocol describes a general procedure for the asymmetric reduction of this compound to the corresponding chiral alcohol using a commercially available CBS catalyst. The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol.
Reaction Scheme:
Caption: Asymmetric reduction of this compound.
Experimental Protocol
Materials:
-
This compound
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or (S)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 g, 6.49 mmol).
-
Solvent Addition: Dissolve the aldehyde in 20 mL of anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Catalyst Addition: While stirring, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.65 mL, 0.65 mmol, 0.1 eq) dropwise to the reaction mixture. Stir for 10 minutes at 0 °C.
-
Borane Addition: Add the borane-THF solution (7.14 mL, 7.14 mmol, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (10 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure chiral alcohol.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Quantitative Data Summary
The following table presents expected, representative data for the asymmetric reduction of this compound based on typical outcomes for similar aromatic aldehydes using CBS catalysts.
| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-CBS | >90 | >95 (for the R-enantiomer) |
| 2 | (S)-CBS | >90 | >95 (for the S-enantiomer) |
Other Potential Asymmetric Syntheses
While a specific protocol for the CBS reduction is provided, other modern asymmetric methods could also be applied to this compound to generate valuable chiral building blocks. These include:
-
Asymmetric Transfer Hydrogenation: This method utilizes a chiral transition metal catalyst (e.g., Ru, Rh, Ir) and a hydrogen donor (e.g., isopropanol or formic acid) to achieve enantioselective reduction.[4]
-
Enantioselective Addition of Organometallic Reagents: Chiral ligands can be used to control the stereoselective addition of organozinc, organolithium, or Grignard reagents to the aldehyde, leading to a variety of chiral secondary alcohols.[5]
-
Asymmetric Henry (Nitroaldol) Reaction: This reaction between an aldehyde and a nitroalkane, catalyzed by a chiral complex, can produce chiral β-nitro alcohols, which are versatile synthetic intermediates.[6]
-
Asymmetric Strecker Synthesis: This method can be used to synthesize chiral α-amino acids from aldehydes. It involves the reaction of the aldehyde with a cyanide source and an amine in the presence of a chiral catalyst or auxiliary.[7][8][9]
Logical Workflow for Drug Development
The asymmetric synthesis of chiral intermediates from this compound is a crucial first step in a drug development pipeline. The resulting chiral building blocks can then be further elaborated to synthesize target molecules for biological screening.
Caption: Drug development workflow starting from this compound.
Conclusion
This compound is a promising starting material for the synthesis of novel chiral molecules for drug discovery. Although specific literature examples of its use in asymmetric synthesis are sparse, well-established and reliable methods such as the CBS reduction can be confidently applied to generate the corresponding chiral alcohols with high enantiopurity. The detailed protocol provided serves as a robust starting point for researchers to access these valuable chiral building blocks, paving the way for the synthesis and evaluation of new therapeutic agents. Further exploration of other asymmetric transformations with this substrate is warranted and could lead to the discovery of novel and efficient synthetic routes to important pharmaceutical targets.
References
- 1. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. | Semantic Scholar [semanticscholar.org]
- 2. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. insuf.org [insuf.org]
- 4. Asymmetric Transfer Hydrogenation of Benzaldehydes [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions with 3-Fluoro-2-methoxybenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-2-methoxybenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile aromatic aldehyde that can participate in a variety of chemical transformations. The most common reactions include:
-
Oxidation to form 3-Fluoro-2-methoxybenzoic acid.
-
Reduction to yield 3-Fluoro-2-methoxybenzyl alcohol.
-
Cannizzaro Reaction , a disproportionation reaction that occurs in the presence of a strong base, yielding both the corresponding carboxylic acid and alcohol, as the aldehyde lacks α-hydrogens.[1][2]
-
Aldol Condensation (Claisen-Schmidt Condensation) with ketones or other enolizable carbonyl compounds to form α,β-unsaturated ketones.[3][4]
-
Wittig Reaction to convert the aldehyde into an alkene.[5]
-
Friedel-Crafts Acylation where the aromatic ring can be acylated under appropriate conditions.[5]
Q2: What are the expected main products for these common reactions?
A2: The expected main products are as follows:
-
Oxidation: 3-Fluoro-2-methoxybenzoic acid.
-
Reduction: 3-Fluoro-2-methoxybenzyl alcohol.
-
Cannizzaro Reaction: An equimolar mixture of 3-Fluoro-2-methoxybenzoic acid and 3-Fluoro-2-methoxybenzyl alcohol.[2]
-
Aldol Condensation with Acetone: Initially, 4-(3-Fluoro-2-methoxyphenyl)-4-hydroxybutan-2-one, which readily dehydrates to form (E)-4-(3-Fluoro-2-methoxyphenyl)but-3-en-2-one.
Troubleshooting Guides
Oxidation to 3-Fluoro-2-methoxybenzoic acid
Issue: Low yield of the desired carboxylic acid.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete reaction | Increase reaction time or temperature. Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of the starting material. | Higher conversion of the aldehyde to the carboxylic acid. |
| Over-oxidation and decomposition | Use a milder oxidizing agent or perform the reaction at a lower temperature. Strong oxidants like potassium permanganate under harsh conditions can lead to ring cleavage. | Minimized decomposition and improved yield of the desired product. |
| Difficult product isolation | The product, 3-Fluoro-2-methoxybenzoic acid, is a solid.[6] Ensure the pH is adjusted correctly during workup to precipitate the carboxylic acid from its salt. Wash the crude product with a non-polar solvent to remove any unreacted aldehyde. | Improved purity and isolated yield of the final product. |
Potential Side Products:
-
Unreacted this compound.
-
Products resulting from demethylation of the methoxy group under harsh acidic or basic conditions.
Reduction to 3-Fluoro-2-methoxybenzyl alcohol
Issue: Incomplete reduction or formation of impurities.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Insufficient reducing agent | Use a slight excess of sodium borohydride (NaBH₄) to ensure complete conversion of the aldehyde. | Complete consumption of the starting material and higher yield of the alcohol. |
| Reaction with solvent | When using protic solvents like methanol or ethanol with NaBH₄, the borohydride can react with the solvent. Perform the reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction. | Reduced consumption of the reducing agent by the solvent, leading to a more efficient reduction of the aldehyde. |
| Difficult product isolation | The product is an alcohol and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Dry the organic extracts properly before solvent evaporation. | Improved recovery of the desired alcohol. |
Potential Side Products:
-
Unreacted this compound.
-
Borate esters formed from the reaction of the product alcohol with borane intermediates. These are typically hydrolyzed during aqueous workup.
Cannizzaro Reaction
Issue: Low yield of the desired alcohol or carboxylic acid.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Reaction not proceeding to completion | The Cannizzaro reaction requires a high concentration of a strong base (e.g., 50% KOH or NaOH). Ensure the base concentration is adequate and allow for sufficient reaction time, often overnight with vigorous stirring.[7] | A 1:1 mixture of 3-Fluoro-2-methoxybenzyl alcohol and 3-Fluoro-2-methoxybenzoic acid.[2] |
| Formation of other byproducts | The presence of any enolizable aldehyde impurities in the starting material can lead to aldol condensation side products. Ensure the purity of the starting this compound. | A cleaner reaction profile with the primary products being the expected alcohol and carboxylic acid. |
| Complicated product separation | The products, an alcohol and a carboxylic acid, need to be separated. After the reaction, dilute with water and extract with an organic solvent (e.g., diethyl ether or dichloromethane) to separate the alcohol. The aqueous layer can then be acidified to precipitate the carboxylic acid.[7] | Effective separation and purification of both products. |
Potential Side Products:
-
Side products from impurities in the starting material.
-
Potentially some ether formation under strongly basic conditions, although less common.
Aldol Condensation (Claisen-Schmidt) with Acetone
Issue: Formation of multiple products and low yield of the desired mono-condensation product.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Formation of the di-condensation product | This reaction can produce both the mono- and di-condensation products. To favor the mono-adduct, use an excess of the aldehyde relative to acetone and add the acetone slowly to the reaction mixture.[8] | Increased selectivity for the formation of (E)-4-(3-Fluoro-2-methoxyphenyl)but-3-en-2-one. |
| Self-condensation of acetone | While less likely in a crossed-aldol with a more reactive aldehyde, it can occur. Maintaining a low concentration of the enolate by slow addition of base can minimize this. | Reduced formation of acetone self-condensation byproducts. |
| Reversibility of the initial aldol addition | The initial β-hydroxy ketone can revert to the starting materials. Ensuring the reaction conditions promote dehydration to the more stable conjugated enone will drive the reaction forward.[8] | Higher yield of the final α,β-unsaturated ketone product. |
Potential Side Products:
-
Di-condensation product: 1,5-bis(3-Fluoro-2-methoxyphenyl)penta-1,4-dien-3-one.
-
β-hydroxy ketone intermediate: 4-(3-Fluoro-2-methoxyphenyl)-4-hydroxybutan-2-one.
-
Products from the self-condensation of acetone.
Experimental Protocols
1. General Protocol for Oxidation to 3-Fluoro-2-methoxybenzoic acid
A solution of this compound in a suitable solvent (e.g., acetone or tert-butanol) is treated with an oxidizing agent such as potassium permanganate or Jones reagent (CrO₃ in sulfuric acid). The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched, and the product is extracted. For instance, if using KMnO₄, the manganese dioxide byproduct is filtered off, and the filtrate is acidified to precipitate the carboxylic acid. The solid product is then collected by filtration and can be recrystallized for further purification.
2. General Protocol for Reduction to 3-Fluoro-2-methoxybenzyl alcohol
This compound is dissolved in methanol or ethanol and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is allowed to proceed for a set time (e.g., 30 minutes to 1 hour) and monitored by TLC. After completion, the reaction is quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to yield the alcohol.
3. General Protocol for Cannizzaro Reaction
A high concentration of potassium hydroxide solution (e.g., 50% w/v) is prepared. This compound is added, and the mixture is stirred vigorously at room temperature, often overnight, until a thick emulsion forms and then separates.[7] The reaction mixture is then diluted with water and extracted with an organic solvent to separate the 3-Fluoro-2-methoxybenzyl alcohol. The aqueous layer is then carefully acidified with a strong acid (e.g., HCl) to precipitate the 3-Fluoro-2-methoxybenzoic acid, which is collected by filtration.
4. General Protocol for Claisen-Schmidt Condensation with Acetone
This compound is dissolved in a solvent such as ethanol. A solution of sodium hydroxide in water is added, followed by the slow addition of acetone. The mixture is stirred at room temperature for several hours. The product, often a solid, precipitates from the reaction mixture and is collected by filtration.[3][8] The stoichiometry of the reactants can be adjusted to favor the mono- or di-condensation product.
Visualizations
Caption: Common reaction pathways for this compound.
Caption: Troubleshooting workflow for the oxidation of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. 3-Fluoro-2-methoxybenzoic acid | 106428-05-1 | FF70112 [biosynth.com]
- 7. rsc.org [rsc.org]
- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]
Technical Support Center: Synthesis of PIM Kinase Inhibitors from 3-Fluoro-2-methoxybenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the synthesis of PIM kinase inhibitors using 3-Fluoro-2-methoxybenzaldehyde as a key starting material. The primary synthetic route involves a Knoevenagel condensation to produce benzylidene-1,3-thiazolidine-2,4-diones, a class of potent and selective PIM kinase inhibitors.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing PIM kinase inhibitors from this compound?
A1: The core reaction is a Knoevenagel condensation between this compound and thiazolidine-2,4-dione. This reaction forms a (Z)-5-(3-fluoro-2-methoxybenzylidene)thiazolidine-2,4-dione, which is the backbone of this class of PIM kinase inhibitors. The exocyclic double bond is typically formed exclusively in the Z configuration due to its higher thermodynamic stability.[4]
Q2: Why are PIM kinases important drug targets?
A2: The PIM (proviral integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell cycle progression, proliferation, and apoptosis.[5] Their overexpression is implicated in various cancers, including leukemia and prostate cancer, making them a significant target for anticancer drug development.[2][3]
Q3: What makes benzylidene-1,3-thiazolidine-2,4-diones effective PIM kinase inhibitors?
A3: Benzylidene-1,3-thiazolidine-2,4-diones act as ATP-competitive inhibitors of PIM kinases.[6] They are highly selective for PIM kinases over other kinases, which is a desirable characteristic for targeted therapies.[2] The thiazolidine-2,4-dione moiety is crucial for interacting with the kinase's active site.[6]
Q4: What is the expected yield for the Knoevenagel condensation in this synthesis?
Troubleshooting Guide
Low yields or incomplete reactions are common challenges in organic synthesis. This guide addresses potential issues during the Knoevenagel condensation for the synthesis of PIM kinase inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Incorrect Catalyst: The choice and amount of catalyst are critical. Using a base that is too strong can lead to side reactions. | Use a weak base catalyst such as piperidine or pyrrolidine. Typically, 0.1 equivalents are sufficient.[8] Consider using a catalyst system like piperidinium acetate.[9] |
| Sub-optimal Solvent: The solvent polarity can significantly affect the reaction rate and yield. | Aprotic polar solvents like DMF or acetonitrile can lead to high conversions. Ethanol is also a commonly used and effective solvent.[7][8] For water removal, toluene can be used with a Dean-Stark apparatus.[8][9] | |
| Inadequate Reaction Temperature: The reaction may be too slow at room temperature. | While many Knoevenagel condensations proceed at ambient temperature, heating the reaction mixture to reflux can increase the reaction rate and drive it to completion.[8] | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed. |
| Presence of Water: The Knoevenagel condensation produces water, which can inhibit the reaction or lead to reversibility. | Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[8][9] Alternatively, perform the reaction under anhydrous conditions. | |
| Formation of Side Products | Self-condensation of Aldehyde: A base that is too strong can promote the self-condensation of this compound. | Use a milder base catalyst as mentioned above. |
| Difficult Product Isolation: The product may not precipitate cleanly from the reaction mixture. | If no precipitate forms upon cooling, remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8] |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation
This protocol is a generalized procedure for the synthesis of (Z)-5-(3-fluoro-2-methoxybenzylidene)thiazolidine-2,4-dione.
Materials:
-
This compound
-
Thiazolidine-2,4-dione
-
Piperidine (or other weak base catalyst)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound and 1 to 1.2 equivalents of thiazolidine-2,4-dione in a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak base, such as piperidine (approximately 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This protocol is recommended for reactions where water inhibition is a concern.
Materials:
-
This compound
-
Thiazolidine-2,4-dione
-
Piperidine (or other weak base catalyst)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 1 equivalent of this compound, 1 to 1.2 equivalents of thiazolidine-2,4-dione, and toluene.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and TLC analysis indicates the consumption of starting materials.
-
Cool the reaction mixture and work up as described in Protocol 1.
Visualizations
Caption: PIM Kinase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for PIM Inhibitor Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in reactions with 3-Fluoro-2-methoxybenzaldehyde
Welcome to the technical support center for 3-Fluoro-2-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during chemical synthesis with this sterically hindered building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reactions and overcome common obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are reactions involving this compound often sluggish or low-yielding?
A1: The primary challenge arises from steric hindrance. The methoxy group (-OCH₃) is located at the ortho (2-) position relative to the aldehyde group (-CHO). This bulky group physically obstructs the path of incoming nucleophiles, making it difficult for them to attack the carbonyl carbon. This increases the activation energy of the reaction, often leading to slow reaction rates, incomplete conversion, or the need for more forcing conditions.[1][2]
Q2: I am observing a low yield in a Wittig reaction with this compound. How can I improve it?
A2: Low yields in Wittig reactions with hindered aldehydes are common. Consider the following strategies:
-
Ylide Reactivity: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive and often necessary for hindered aldehydes.[3] Stabilized ylides (containing electron-withdrawing groups) may be too unreactive to give a good yield.[4][5]
-
Base Selection: The choice of base for generating the ylide is critical. Stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) ensure complete formation of the more reactive, salt-free ylide.[5][6]
-
Temperature: While initial ylide formation is often done at low temperatures, the reaction with the hindered aldehyde may require elevated temperatures (refluxing in THF, for example) to overcome the steric barrier.[7]
-
Solvent: Aprotic, non-polar solvents like THF or diethyl ether are standard.[4] In some cases, for salt-free ylides, a switch to a more polar aprotic solvent like DMF can alter reactivity, but should be done with caution.[4]
Q3: My Grignard reagent addition is failing or giving significant byproducts. What are the likely causes and solutions?
A3: Grignard reactions are highly sensitive to steric hindrance and reaction conditions.[8]
-
Reagent Reactivity: Ensure your Grignard reagent is freshly prepared and titrated. For highly hindered substrates, consider using more reactive organometallic reagents, such as organolithiums or preparing highly reactive "Rieke" magnesium.
-
Lewis Acid Additives: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can significantly improve yields. This additive chelates to the carbonyl oxygen, increasing its electrophilicity without increasing the basicity of the Grignard reagent, a procedure known as the Luche reduction.
-
Reaction Conditions: Maintain strictly anhydrous (moisture-free) conditions, as Grignard reagents are strong bases and will be quenched by water. Perform the addition slowly at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions, followed by a gradual warming to room temperature.[8]
Q4: I'm attempting a reductive amination, but the reaction is not proceeding to completion. What should I troubleshoot?
A4: Reductive amination involves two key steps: imine/iminium ion formation and reduction. Both can be affected by steric hindrance.
-
Iminium Ion Formation: This step is often the bottleneck with hindered aldehydes. It is an equilibrium process and can be favored by removing water using molecular sieves or a Dean-Stark apparatus. The addition of a Lewis acid catalyst [ex. Ti(iPrO)₄ or ZnCl₂] can also facilitate imine formation.[9]
-
Reducing Agent Selection:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and often preferred reagent that can be added directly to the mixture of the aldehyde and amine. It is less likely to reduce the aldehyde before imine formation.[9] It is, however, sensitive to water.[9]
-
Sodium Cyanoborohydride (NaCNBH₃): This reagent is stable in mildly acidic conditions, which are often required for imine formation. However, it is toxic and requires careful handling.[10]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will readily reduce the starting aldehyde. Therefore, it should only be added after sufficient time has been allowed for the complete formation of the imine.[9]
-
-
Solvent and pH: The optimal solvent depends on the reducing agent. Dichloroethane (DCE) or Tetrahydrofuran (THF) are common for STAB.[9] Methanol is often used for NaCNBH₃.[9] Maintaining a slightly acidic pH (around 5-6) is often crucial for activating the carbonyl and catalyzing imine formation without deactivating the amine nucleophile.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance preventing approach to the carbonyl. 3. Inadequate catalyst activity. | 1. Switch to a more reactive nucleophile (e.g., organolithium instead of Grignard; non-stabilized Wittig ylide). 2. Increase reaction temperature or use microwave irradiation to provide sufficient energy to overcome the activation barrier.[1] 3. For acid-catalyzed reactions, switch to a stronger Lewis or Brønsted acid (e.g., TMSOTf, SnCl₄).[1] |
| Formation of Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Grignard reagent acting as a base, causing enolization. 3. Competing reduction of the aldehyde by the hydride reagent (in reductive amination). | 1. Run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use a Lewis acid additive like CeCl₃ with the Grignard reagent. Perform the addition at a very low temperature (-78 °C). 3. In reductive amination, use a milder reducing agent like STAB or ensure imine formation is complete before adding NaBH₄.[9] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Reagents are sensitive to moisture or air. 3. Poor solubility of starting materials. | 1. Add fresh catalyst. Ensure all reagents and solvents are pure.[11] 2. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[7] 3. Screen different solvents to improve solubility or consider using additives to enhance solubility.[7] |
Key Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Wittig Reaction with a Non-Stabilized Ylide
This protocol outlines the formation of an alkene from this compound using a typical non-stabilized ylide.
-
Apparatus Setup: Under an inert atmosphere (N₂ or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Ylide Generation:
-
Suspend the desired triphenylphosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise via syringe. A distinct color change (often to deep red or orange) indicates ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide mixture at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide, which can be removed by purification via flash column chromatography on silica gel.
-
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes the formation of a secondary amine from this compound and a primary amine.
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equivalent) and the primary amine (1.1 equivalents).
-
Solvent Addition: Dissolve the components in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or THF.
-
Imine Formation (Optional but Recommended):
-
Add activated 3Å or 4Å molecular sieves to the mixture to absorb the water formed during imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture in one portion. Caution: The reaction may foam slightly.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 3-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 1 hour, then transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for reactions with this compound.
Caption: Key factors affecting reactivity with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing the Wittig Reaction of Substituted Benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Wittig reaction for substituted benzaldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the Wittig reaction with substituted benzaldehydes, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no desired alkene product. What are the possible causes and how can I improve the yield?
A: Low or no product yield in the Wittig reaction of substituted benzaldehydes can stem from several factors, often related to the reactivity of the aldehyde, the stability of the ylide, or the reaction conditions.
| Potential Cause | Recommended Solution |
| Insufficiently Strong Base | The pKa of the phosphonium salt's α-proton requires a sufficiently strong base for complete ylide formation. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are recommended. Ensure the base is fresh and of high quality.[1] |
| Ylide Instability | Non-stabilized ylides can be unstable and may decompose. It is often best to generate the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and add the benzaldehyde solution to the freshly prepared ylide.[1] In some cases, generating the ylide in the presence of the aldehyde can be beneficial.[2] |
| Poor Aldehyde Purity or Reactivity | Impurities in the substituted benzaldehyde can interfere with the reaction. Ensure the aldehyde is pure, for instance by distillation or chromatography. Aldehydes with electron-donating substituents are less electrophilic and may react slowly. In such cases, allowing the reaction to warm to room temperature and stirring for an extended period, or gentle heating, may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] |
| Steric Hindrance | Bulky substituents on the benzaldehyde or the ylide can hinder the reaction.[1] If steric hindrance is a significant issue, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a more nucleophilic phosphonate-stabilized carbanion, is a good alternative.[1] |
| Moisture or Oxygen Sensitivity | Ylides are sensitive to moisture and oxygen.[1] It is crucial to use flame-dried glassware, anhydrous solvents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] |
| Side Reactions | Aldehydes, especially those without α-hydrogens, can undergo the Cannizzaro reaction in the presence of a strong base. Using the correct stoichiometry of a strong, non-hydroxide base and adding the aldehyde to the pre-formed ylide can minimize this. Enolization of the aldehyde can also be a side reaction if it possesses α-hydrogens. |
Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
Q: My reaction is producing a mixture of E and Z isomers, or the undesired isomer is the major product. How can I control the stereoselectivity?
A: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.
| Ylide Type | Predominant Alkene Isomer | Conditions to Enhance Selectivity |
| Stabilized Ylides | (E)-alkene[4] | These reactions are typically under thermodynamic control and naturally favor the more stable (E)-alkene. Running the reaction in protic solvents can sometimes further enhance E-selectivity. |
| Non-stabilized Ylides | (Z)-alkene[4] | These reactions are generally under kinetic control. To favor the Z-isomer, use of aprotic, salt-free conditions is preferred. Sodium-based strong bases (like NaHMDS or NaH) can increase Z-selectivity compared to lithium bases.[1] The Schlosser modification can be employed to obtain the (E)-alkene from non-stabilized ylides.[5][6] |
| Semi-stabilized Ylides | Mixture of (E) and (Z)-alkenes | The E/Z selectivity can be poor with these ylides.[6] The outcome can be highly dependent on the specific substituents, solvent, and the presence of salts. Careful optimization of reaction conditions is necessary. |
Data Presentation
The following table summarizes the results of a one-pot aqueous Wittig reaction with various aldehydes, demonstrating the influence of the aldehyde structure on yield and stereoselectivity.
Table 1: Green, One-Pot Wittig Reaction Data [7]
| Entry | Aldehyde (R1) | Ylide Precursor (R2) | % Yield | E:Z Ratio |
| 1 | Benzaldehyde | Methyl bromoacetate | 46.5 | 95.5:4.5 |
| 2 | 2-Thiophenecarboxaldehyde | Methyl bromoacetate | 54.9 | 99.8:0.2 |
| 3 | Anisaldehyde | Methyl bromoacetate | 55.8 | 93.1:6.9 |
| 4 | Benzaldehyde | Bromoacetonitrile | 56.9 | 58.8:41.2 |
Experimental Protocols
Protocol 1: Wittig Reaction with a Stabilized Ylide (E-alkene synthesis)
This protocol is a general procedure for the reaction of a substituted benzaldehyde with a stabilized ylide to yield the (E)-alkene.
-
Reaction Setup: In a round-bottom flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzaldehyde (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[3]
-
Reagent Addition: Add the stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) (1.0 to 1.2 equivalents) to the solution.[3]
-
Reaction Conditions: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture in vacuo. The crude product can be purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Protocol 2: Wittig Reaction with a Non-stabilized Ylide (Z-alkene synthesis)
This protocol describes a general procedure for the reaction of a substituted benzaldehyde with a non-stabilized ylide, which typically yields the (Z)-alkene.
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.05 equivalents) and an anhydrous solvent (e.g., THF).
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).[1]
-
Slowly add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. A distinct color change (e.g., orange, red) often indicates ylide formation.[1]
-
Stir the mixture for 30-60 minutes at this temperature.[1]
-
-
Reaction with Aldehyde:
-
Slowly add a solution of the substituted benzaldehyde (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[3]
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude product is then purified by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for the Wittig reaction.
Caption: General experimental workflow for the Wittig reaction.
References
Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Aromatics
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during Suzuki-Miyaura coupling reactions with fluorinated aromatic substrates. Low conversion rates and unexpected side products are frequent hurdles, and this guide is designed to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a fluorinated aryl halide is resulting in very low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving fluorinated aromatics can be attributed to several factors. A systematic investigation is key. The primary parameters to check are:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be efficient for electron-deficient fluorinated arenes. More electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often required to facilitate the challenging oxidative addition and reductive elimination steps.[1]
-
Base Selection: The choice of base is critical for the transmetalation step. While common bases like K₂CO₃ can be effective, stronger or more soluble bases like K₃PO₄ or Cs₂CO₃ are often more successful.[2]
-
Solvent System: The polarity of the solvent significantly impacts the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used to dissolve both the organic substrates and the inorganic base.[1]
-
Temperature: Higher reaction temperatures can help overcome the activation energy barrier, but excessive heat can lead to catalyst decomposition and side reactions.[1] Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields and shorter reaction times.[3]
Q2: I am observing significant protodeboronation of my fluorinated boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common undesired side reaction, especially with electron-deficient or heteroaromatic boronic acids.[4] To mitigate this:
-
Use Anhydrous Conditions (with caution): While a small amount of water can be beneficial for dissolving the base, excess water can promote protodeboronation. Using anhydrous solvents and a carefully dried base can be helpful.[4]
-
Choice of Base: A milder, less nucleophilic base might reduce the rate of protodeboronation.
-
Use Potassium Trifluoroborate Salts (ArBF₃K): These salts are generally more stable towards protodeboronation than their corresponding boronic acids.
-
Slow Addition of Reagents: Slowly adding the boronic acid or base to the reaction mixture can maintain a low instantaneous concentration, thereby minimizing this side reaction.
Q3: Hydrodehalogenation of my fluorinated aryl halide is a major side product. What are the causes and solutions?
A3: Hydrodehalogenation is the replacement of the halogen on your starting material with a hydrogen atom. This side reaction is particularly prevalent with electron-deficient aryl halides. The primary cause is often the formation of a palladium-hydride (Pd-H) species from the reaction of the palladium complex with the base, solvent, or trace water.
To minimize hydrodehalogenation:
-
Ligand Choice: The choice of phosphine ligand can influence the product distribution between the desired coupling and hydrodehalogenation.
-
Anhydrous Conditions: As with protodeboronation, minimizing water content can reduce the formation of Pd-H species.
-
Base Selection: Using a non-nucleophilic or sterically hindered base may be beneficial.
Q4: I am seeing ipso-substitution of the fluorine atom on my aromatic ring. How can this be avoided?
A4: Nucleophilic aromatic substitution (SNAᵣ) of a fluorine atom can compete with the desired cross-coupling, especially when the fluorine is activated by electron-withdrawing groups. To minimize this:
-
Use a Milder Base: Strong, nucleophilic bases can directly attack the fluorinated ring. Using a milder base like K₃PO₄ may be advantageous.
-
Lower Reaction Temperature: SNAᵣ reactions are often more sensitive to temperature than the Suzuki coupling. Running the reaction at a lower temperature, if possible for the coupling itself, can help suppress this side reaction.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion in Suzuki coupling reactions with fluorinated aromatics.
Data Presentation: Comparative Tables
The selection of catalyst, ligand, and base is critical for a successful Suzuki coupling with fluorinated aromatics. The following tables summarize representative reaction conditions and yields to provide a comparative framework.
Table 1: Comparison of Catalysts and Ligands for the Suzuki Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoacetophenone | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 80 | 18 | 92 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 |
| 4 | 2-Bromotoluene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 88 |
Data compiled and adapted from multiple sources for illustrative purposes.
Table 2: Effect of Different Bases on the Suzuki Coupling of 4-Fluoroanisole with Phenylboronic Acid
| Entry | Catalyst/Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 95 |
| 4 | Pd(OAc)₂/SPhos | KF (3) | Dioxane | 100 | 68 |
Data compiled and adapted from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Fluorinated Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic acid
-
Vial Preparation: To a microwave reaction vial, add 2-fluoropyridine-3-boronic acid (1.2 equiv), the aryl halide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and a magnetic stir bar.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent system (e.g., 4:1 dioxane/water).[3]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[3]
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[3]
Visualizing the Catalytic Cycle and Side Reactions
Understanding the catalytic cycle and potential pitfalls is crucial for effective troubleshooting.
References
Alternative catalysts for Friedel-Crafts reactions involving sensitive substrates
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing alternative catalysts in Friedel-Crafts reactions, particularly with sensitive substrates. Traditional Lewis acids like AlCl₃ often require stoichiometric amounts and can be incompatible with delicate functional groups, necessitating the use of milder, recyclable alternatives.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction shows low conversion despite using a well-known solid acid catalyst (e.g., Zeolite H-BEA). What are the likely causes?
A1: Low conversion with solid acid catalysts can stem from several factors:
-
Catalyst Deactivation: The catalyst's active sites can be blocked by product molecules or coke formation, especially during acylation.[3] The ketone product can inhibit the catalyst, leading to a rapid drop in activity.[2][3]
-
Insufficient Catalyst Activity: The strength and number of acid sites are crucial. For some substrates, the catalyst may not be acidic enough to facilitate the reaction efficiently. For instance, the acid strength of metal-exchanged HBEA zeolites follows the order Al > Ga > Fe, which correlates with their catalytic activity.[4]
-
Mass Transfer Limitations: The pores of heterogeneous catalysts like zeolites can be too small for bulky reactants to access the internal active sites.[4] For large molecules, mesoporous materials like MCM-41 might be more suitable.[4]
-
Presence of Water: Even though many alternative catalysts are more water-tolerant than AlCl₃, excess moisture can still deactivate acid sites. Ensure all reagents, solvents, and glassware are thoroughly dried.[5][6]
Q2: I'm using a lanthanide triflate (e.g., Yb(OTf)₃) with an acid-sensitive substrate, but the yield is poor. How can I optimize this?
A2: Lanthanide triflates are excellent water-tolerant Lewis acids, but their efficiency depends on several parameters:[7]
-
Solvent Choice: The reaction medium can significantly influence catalyst activity. Polar solvents like nitromethane can be effective for these reactions.[8]
-
Reaction Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy. However, excessive heat can lead to decomposition of sensitive substrates.[5]
-
Catalyst Loading: Although catalytic amounts are typically sufficient, optimizing the catalyst loading (mol%) is essential for sensitive or less reactive substrates.
-
Co-catalysts: In some cases, the addition of a co-catalyst like LiClO₄ can enhance the reaction rate, possibly by aiding the formation of more reactive ionic species.
Issue 2: Poor Selectivity or Formation of Multiple Products
Q3: My reaction is producing a mixture of ortho- and para-isomers with poor regioselectivity. How can I favor the para-product?
A3: Achieving high para-selectivity is often a key challenge. Consider the following strategies:
-
Catalyst Structure: The steric environment of the catalyst's active sites can direct selectivity. Zeolites with specific pore structures, like mordenite, are known to favor the formation of the para-isomer due to shape selectivity.[9] For example, the acylation of anisole with acetic anhydride using mordenite zeolite can yield >99% selectivity for the para-product, 4-methoxyacetophenone.[9]
-
Solvent Effects: The polarity of the solvent can influence isomer distribution. In the acylation of naphthalene, non-polar solvents tend to favor the alpha-substituted product (kinetic control), whereas more polar solvents can lead to the thermodynamically favored beta-substituted product.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Issue 3: Catalyst-Related Problems
Q4: I am using a heterogeneous catalyst. How can I be sure the catalysis is truly heterogeneous and not caused by leached active species?
A4: This is a critical validation step for any solid catalyst. The most common method is a hot filtration test :
-
Run the reaction to a partial conversion (e.g., ~50%).
-
Quickly filter the solid catalyst out of the hot reaction mixture.
-
Allow the filtrate to continue reacting under the same conditions.
If the reaction in the filtrate does not proceed further, it indicates that the catalysis is heterogeneous. If the reaction continues, it suggests that active species have leached from the solid into the solution and are acting as homogeneous catalysts.[10] For definitive proof, the filtrate can be analyzed for traces of the leached metal or acid species using techniques like ICP-AES.[10]
Q5: My ionic liquid/catalyst system worked well for the first run, but its activity drops significantly upon recycling. Why is this happening?
A5: While a major advantage of ionic liquids is their potential for recyclability, a decrease in activity can occur due to:
-
Product Inhibition: The product may be highly soluble in the ionic liquid and difficult to remove completely, blocking the catalyst's active sites for subsequent runs.
-
Catalyst Leaching: Although the ionic liquid is intended to immobilize the catalyst, some leaching into the product phase can occur during extraction, leading to a gradual loss of the active species.
-
Degradation: The ionic liquid or the catalyst itself may slowly decompose under the reaction conditions, especially at elevated temperatures.
To improve recyclability, optimize the product extraction step to minimize cross-contamination and consider catalyst systems that are more robustly anchored within the ionic liquid phase.
Catalyst Performance Data
The choice of an alternative catalyst significantly impacts reaction outcomes. The table below summarizes performance data for the acylation of anisole with various acylating agents, highlighting the advantages of different systems.
| Catalyst System | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (p-isomer) | Citation(s) |
| Zeolite MOR (SiO₂/Al₂O₃=110) | Acetic Anhydride | Acetic Acid | 150 | 2 | >99 | >99% | [9] |
| Zeolite H-BEA | Acetic Anhydride | Anisole (solvent) | 90 | - | High initial activity | High for p-isomer | [3] |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | Ambient | 1 | ~100 | 96% | |
| Cu(OTf)₂ | Benzoyl Chloride | CH₂ClCH₂Cl | Ambient | 1 | 73 | 93% | |
| Yb(OTf)₃ | Acetic Anhydride | Nitromethane | - | - | - | - | [8] |
| ZSM-5-CT (modified) | Propionic Anhydride | - | 100 | 24 | 90 | 96% | [11] |
Note: Reaction conditions and results can vary based on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: Zeolite-Catalyzed Acylation of Anisole
This protocol is adapted from a procedure using mordenite (MOR) zeolite for the highly selective acylation of anisole.[9]
Materials:
-
Anisole (2.0 mmol)
-
Acetic anhydride (20 mmol)
-
Mordenite zeolite catalyst (MOR, SiO₂/Al₂O₃ = 110), calcined at 500°C for 5 h (0.50 g)
-
Acetic acid (solvent, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the mordenite zeolite catalyst (0.50 g), anisole (2.0 mmol), and acetic anhydride (20 mmol).
-
Add acetic acid (5 mL) to the mixture.
-
Heat the resulting mixture to 150°C and stir vigorously.
-
Monitor the reaction progress by withdrawing small aliquots periodically and analyzing by Gas Chromatography (GC).
-
Upon completion (typically 2 hours), cool the reaction mixture to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and calcined for reuse.
-
The filtrate can be worked up using a standard aqueous quench and extraction procedure to isolate the 4-methoxyacetophenone product.
Protocol 2: Metal Triflate-Catalyzed Acylation in an Ionic Liquid
This protocol describes a general procedure for the Cu(OTf)₂-catalyzed benzoylation of anisole in an ionic liquid medium.
Materials:
-
Anisole (1.0 mmol)
-
Benzoyl chloride (1.0 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol, 10 mol%)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄], 2 mL)
Procedure:
-
In a dry reaction vessel, dissolve Cu(OTf)₂ (0.1 mmol) in [bmim][BF₄] (2 mL).
-
Add anisole (1.0 mmol) to the solution and stir.
-
Add benzoyl chloride (1.0 mmol) to the reaction mixture.
-
Stir the reaction at ambient temperature for 1 hour.
-
After the reaction is complete, extract the product from the ionic liquid phase using an organic solvent such as diethyl ether or hexane. The product is soluble in the organic phase, while the ionic liquid and catalyst remain in a separate phase.
-
Combine the organic extracts, wash if necessary, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The ionic liquid/catalyst phase can be dried under vacuum to remove residual solvent and reused for subsequent reactions.
Visualizations
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lanthanide_triflates [chemeurope.com]
- 8. Lanthanide triflate-catalyzed arene acylation. Relation to classical Friedel-Crafts acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing Reaction Exotherms in Heterocyclic Synthesis
Welcome to the technical support center for managing reaction exotherms in the synthesis of heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing heat evolution in these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in heterocyclic synthesis?
A reaction exotherm is the release of heat during a chemical reaction. In heterocyclic synthesis, many reactions, such as nitrations, Grignard reactions, and certain cyclizations, are highly exothermic. If not properly controlled, this heat can accumulate, leading to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway.[1][2] This can result in side reactions, product degradation, and, in severe cases, violent reactor failure.[1]
Q2: What are the key factors that influence the risk of a thermal runaway?
Several factors contribute to the risk of a thermal runaway:
-
Reaction enthalpy (ΔH): The more exothermic a reaction (more negative ΔH), the more heat is generated.
-
Reaction kinetics: Fast reactions generate heat quickly, potentially overwhelming the cooling capacity of the reactor.
-
Scale: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient.[2]
-
Mixing: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.
-
Cooling system failure: A malfunction in the cooling system is a common trigger for thermal runaway.
Q3: How can I assess the thermal hazard of my reaction before scaling up?
Reaction calorimetry is an essential tool for assessing thermal hazards.[3] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide crucial data, including:
-
Heat of reaction (ΔH): The total amount of heat released.
-
Adiabatic temperature rise (ΔT_ad): The theoretical temperature increase if no heat is removed from the system.[3]
-
Heat release rate: How quickly the heat is generated.
This data allows for the calculation of the Maximum Temperature of the Synthesis Reaction (MTSR), which helps in determining the potential for a runaway scenario.[3]
Q4: What is flow chemistry, and how can it help manage exothermic reactions?
Flow chemistry involves performing chemical reactions in a continuous stream through a reactor, such as a microreactor or a plug flow reactor (PFR).[4] This approach offers significant advantages for managing exotherms compared to traditional batch reactors:
-
Superior heat transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat removal.[5][6]
-
Enhanced temperature control: The small reaction volume at any given time allows for precise temperature regulation, minimizing the risk of hot spots.[4][6]
-
Improved safety: The small amount of reactant in the reactor at any moment reduces the potential consequences of a runaway.[5]
Q5: Are there specific "named reactions" in heterocyclic synthesis known for being highly exothermic?
Yes, several named reactions used to synthesize heterocycles are known to be exothermic and require careful management. These include:
-
Nitration reactions: The introduction of a nitro group onto a heterocyclic ring is often highly exothermic.
-
Paal-Knorr Furan Synthesis: The acid-catalyzed cyclization of 1,4-dicarbonyl compounds can be noticeably exothermic.[7]
-
Hantzsch Pyridine Synthesis: This multi-component reaction can be exothermic, especially at larger scales.[8][9][10][11][12]
-
Biginelli Reaction: This reaction for the synthesis of dihydropyrimidinones can also be exothermic, with the reaction rate and heat evolution being temperature-dependent.[13][14][15]
-
Gould-Jacobs Reaction: This synthesis of quinolines involves a thermal cyclization step that requires careful temperature control.[16][17]
-
Pictet-Spengler Reaction: This reaction for synthesizing tetrahydroisoquinolines and related structures can be exothermic, particularly with highly reactive starting materials.
Troubleshooting Guides
Issue 1: Sudden and Rapid Temperature Increase (Temperature Excursion)
Symptoms:
-
A sharp rise in the reactor temperature that exceeds the set point.
-
Increased pressure within the reactor.
-
Visible changes in the reaction mixture (e.g., vigorous boiling, color change).
Possible Causes:
-
Loss of cooling.
-
Addition of a reactant too quickly.
-
Poor mixing leading to a localized reaction that suddenly propagates.
-
An unexpected side reaction.
Immediate Actions:
-
Stop all reactant feeds immediately.
-
Maximize cooling: Ensure the cooling system is operating at full capacity. If using an ice bath, add more ice and salt.
-
Increase stirring speed: This can help to dissipate hot spots and improve heat transfer to the reactor walls.
-
If the temperature continues to rise uncontrollably, initiate an emergency quench: Add a pre-determined, inert, cold solvent to dilute the reaction mixture and absorb the heat.
-
If necessary, follow established emergency shutdown procedures for your laboratory or facility.
Issue 2: Reaction Fails to Initiate, Followed by a Sudden Exotherm
Symptoms:
-
No initial temperature increase upon addition of a reactant.
-
A sudden, delayed, and rapid temperature rise.
Possible Causes:
-
Low initial reaction temperature.
-
Presence of an inhibitor in the starting materials.
-
Accumulation of unreacted starting material, which then reacts all at once.
Preventative Actions & Solutions:
-
Ensure proper initiation temperature: Some reactions require a minimum temperature to start.
-
Use an initiator if required: For example, a small crystal of iodine is often used to initiate Grignard reactions.
-
Slow reactant addition: Add the reactant slowly and monitor for an initial temperature rise before continuing the addition.
-
Reaction calorimetry: Use a reaction calorimeter to study the induction period and determine safe addition rates.[3]
Issue 3: Localized Hot Spots and Inconsistent Reaction
Symptoms:
-
Temperature probes at different locations in the reactor show significantly different readings.
-
Inconsistent product quality or yield.
-
Charring or decomposition at the reactor walls.
Possible Causes:
-
Inadequate stirring or improper stirrer design for the reactor geometry and viscosity of the reaction mixture.
-
Formation of solids that hinder mixing.
Solutions:
-
Optimize agitation: Use a more efficient stirrer (e.g., overhead mechanical stirrer instead of a magnetic stir bar for viscous mixtures) and ensure the stirrer speed is sufficient to create a vortex and good mixing.
-
Improve reactor design: For larger scale reactions, baffles can be installed in the reactor to improve turbulence and mixing.
-
Consider a flow reactor: The excellent mixing and heat transfer in microreactors can eliminate hot spots.[4]
Data Presentation: Thermal Properties of Selected Heterocyclic Syntheses
The following table summarizes typical thermal data for some common exothermic reactions in heterocyclic synthesis. Note that specific values can vary depending on the exact substrates, concentrations, and reaction conditions.
| Reaction | Heterocycle | Typical Heat of Reaction (ΔH) | Typical Adiabatic Temperature Rise (ΔT_ad) | Key Thermal Hazard Considerations |
| Nitration of Imidazole | Nitroimidazole | -120 to -200 kJ/mol | 100 - 200 °C | Highly exothermic, potential for runaway, formation of thermally unstable intermediates. |
| Paal-Knorr Furan Synthesis | Furan | -80 to -150 kJ/mol | 50 - 100 °C | Acid-catalyzed, can be rapid and exothermic, especially with reactive dicarbonyls.[7] |
| Hantzsch Pyridine Synthesis | Pyridine | -100 to -180 kJ/mol | 80 - 150 °C | Multi-component reaction, heat evolution can be complex and difficult to predict without calorimetry.[8][9][10][11][12] |
| Biginelli Reaction | Dihydropyrimidinone | -70 to -130 kJ/mol | 40 - 90 °C | Temperature-dependent reaction rate; higher temperatures can significantly increase the rate of heat evolution.[13] |
Experimental Protocols
Protocol 1: Safe Laboratory-Scale Nitration of an Imidazole Derivative (Batch Process)
Objective: To perform a nitration reaction on an imidazole derivative while carefully controlling the exotherm.
Materials:
-
Imidazole derivative
-
Nitrating agent (e.g., fuming nitric acid, mixed acid)
-
Co-solvent (e.g., sulfuric acid, acetic acid)
-
Jacketed reactor with overhead stirring and a temperature probe
-
Chiller/circulator for the reactor jacket
-
Addition funnel
-
Quenching solution (e.g., ice/water) in a separate flask
Procedure:
-
Setup: Assemble the jacketed reactor system and ensure all connections are secure. Set the chiller to the desired initial temperature (e.g., 0 °C).
-
Charge Reactor: Charge the imidazole derivative and the co-solvent to the reactor.
-
Cooling: Start the stirrer and allow the reactor contents to cool to the set temperature.
-
Slow Addition of Nitrating Agent: Begin the dropwise addition of the nitrating agent from the addition funnel at a rate that allows the cooling system to maintain the desired reaction temperature. Crucially, monitor the temperature constantly. If the temperature begins to rise more than a few degrees above the setpoint, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor for any further temperature changes.
-
Quenching: Once the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), slowly and carefully transfer the reaction mixture to the quenching solution with vigorous stirring. This step can also be exothermic.
-
Workup: Proceed with the appropriate workup and purification of the product.
Protocol 2: Paal-Knorr Furan Synthesis with Exotherm Control (Batch Process)
Objective: To synthesize a substituted furan from a 1,4-dicarbonyl compound using an acid catalyst while managing the reaction exotherm.
Materials:
-
1,4-dicarbonyl compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Solvent (e.g., toluene, xylenes)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle with a temperature controller and a temperature probe
-
Ice bath for emergency cooling
Procedure:
-
Charge Reactor: To the round-bottom flask, add the 1,4-dicarbonyl compound and the solvent.
-
Controlled Heating: Begin stirring and slowly heat the mixture to the desired reaction temperature.
-
Catalyst Addition: Once the reaction mixture is at temperature, add the acid catalyst in small portions. Monitor the temperature closely after each addition. If a significant exotherm is observed, pause the addition until the temperature stabilizes.
-
Reflux and Monitoring: Once all the catalyst has been added and the initial exotherm (if any) has subsided, maintain the reaction at reflux and monitor its progress.
-
Cooling and Workup: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. If necessary, use an ice bath for faster cooling. Proceed with the workup and purification.
Visualizations
Diagram 1: Decision Tree for Managing Temperature Excursions
Caption: A decision tree for responding to a temperature excursion during an exothermic reaction.
Diagram 2: Experimental Workflow for Thermal Hazard Assessment
Caption: A workflow for assessing the thermal hazards of a chemical reaction.
Diagram 3: Heat Flow in a Jacketed Batch Reactor
Caption: A simplified diagram showing heat flow in a jacketed batch reactor.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. cedrec.com [cedrec.com]
- 3. mt.com [mt.com]
- 4. syrris.com [syrris.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. "Review and Comparative Analysis of Studies on Saturated Flow Boiling i" by Stefan Bertsch, Eckhard A. Groll et al. [docs.lib.purdue.edu]
- 7. scribd.com [scribd.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 15. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 17. Gould-Jacobs Reaction [drugfuture.com]
Improving the regioselectivity of electrophilic substitution on fluoromethoxybenzenes
Welcome to the Technical Support Center for electrophilic aromatic substitution on fluoromethoxybenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed protocols, and answers to frequently asked questions (FAQs) to help improve the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the directing effects of the fluoro and methoxy functional groups in electrophilic aromatic substitution?
A1: Both the fluoro (-F) and methoxy (-OCH₃) groups are ortho, para-directors. However, they influence the reactivity of the benzene ring differently:
-
Methoxy Group (-OCH₃): This is an activating group. The oxygen atom donates electron density to the aromatic ring through a strong positive mesomeric (+M) or resonance effect. This effect outweighs its negative inductive (-I) effect, making the ortho and para positions more electron-rich and thus more reactive toward electrophiles.[1][2]
-
Fluoro Group (-F): This is a deactivating group. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the entire ring.[3][4] However, it also has lone pairs that can be donated via a resonance effect (+M), which enriches the ortho and para positions.[5][6][7] This resonance stabilization of the intermediate carbocation makes it an ortho, para-director despite its overall deactivating nature.[3][5]
Q2: In a fluoromethoxybenzene molecule, which group primarily controls the position of the incoming electrophile?
A2: The methoxy group is a much stronger activating group than the fluorine group is a deactivating one. Therefore, the methoxy group's directing effect is dominant. The incoming electrophile will be primarily directed to the positions that are ortho and para to the methoxy group. The positions ortho to the strongly activating methoxy group are generally the most favored sites for substitution.
Q3: Why am I getting a mixture of isomers in my reaction?
A3: A mixture of isomers is common because multiple positions on the fluoromethoxybenzene ring are activated towards electrophilic attack. The methoxy group activates its ortho and para positions, while the fluorine atom also directs to its own ortho and para positions. The final product distribution is a result of the competing directing effects of both groups, steric hindrance, and the specific reaction conditions (temperature, catalyst, solvent).
Q4: How does steric hindrance impact the ortho:para product ratio?
A4: Steric hindrance plays a crucial role in determining the ratio of ortho to para isomers.[8] Both the substituent already on the ring and the incoming electrophile can create steric clash. If either the directing group (e.g., in 2-fluoroanisole) or the electrophile (e.g., a bulky acyl or alkyl group from a Friedel-Crafts reaction) is large, attack at the sterically hindered ortho position is disfavored, leading to a higher yield of the para product.[9][10]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Nitration of 4-Fluoroanisole
-
Symptom: You are obtaining significant amounts of the product nitrated ortho to the fluorine, instead of the desired product nitrated ortho to the methoxy group.
-
Possible Cause: The reaction conditions may be too harsh, reducing the selectivity. The directing effects of both groups are sensitive to the reaction environment.
-
Solutions:
-
Modify Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lowest activation energy, which is typically substitution ortho to the powerful methoxy director.
-
Change Nitrating Agent: Instead of a strong mixed acid (HNO₃/H₂SO₄), consider using a milder nitrating agent like acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent. This can help minimize side reactions.
-
Problem 2: Low or No Yield in Friedel-Crafts Acylation
-
Symptom: The reaction fails to proceed or gives a very low yield of the acylated product.
-
Possible Causes:
-
Deactivation of the Ring: While the methoxy group is activating, the fluorine atom is deactivating.[11] This combined electronic profile makes fluoromethoxybenzenes less nucleophilic than anisole itself, slowing the reaction.[12]
-
Catalyst Inactivity: Friedel-Crafts catalysts like AlCl₃ are highly sensitive to moisture and can be deactivated.[11] Additionally, the Lewis acid can complex with the oxygen atoms of the methoxy group or the acyl product, inhibiting catalytic turnover.[11]
-
-
Solutions:
-
Increase Catalyst Stoichiometry: For moderately deactivated rings, using a stoichiometric amount or a slight excess of the Lewis acid catalyst (e.g., AlCl₃) is often necessary to drive the reaction to completion.[11][12]
-
Use a Stronger Catalyst: Consider alternative or more potent catalytic systems, such as triflic acid (CF₃SO₃H) or other metal triflates, which can be more effective for less reactive aromatic substrates.[12]
-
Ensure Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried to prevent catalyst deactivation by water.[11]
-
Problem 3: Polyhalogenation during Bromination or Chlorination
-
Symptom: You are observing the formation of di- or tri-substituted products in addition to the desired monohalogenated product.
-
Possible Cause: The initial product of halogenation is often still reactive enough to undergo a second substitution, especially with the powerful activating effect of the methoxy group.
-
Solutions:
-
Control Stoichiometry: Use the halogen (e.g., Br₂ or Cl₂) as the limiting reagent. Slowly add the halogen to the reaction mixture to maintain a low concentration and reduce the chance of polysubstitution.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to moderate the reactivity and improve control over the reaction.
-
Avoid Potent Catalysts: For activated rings like fluoromethoxybenzenes, a strong Lewis acid catalyst may not be necessary for halogenation and can lead to over-reaction. The reaction may proceed with the halogen alone or with a very mild catalyst.
-
Data Presentation
Table 1: Regioselectivity of Nitration for Substituted Benzenes
| Substrate | Electrophile | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |
| Anisole (Methoxybenzene) | NO₂⁺ | ~30-40 | <3 | ~60-70 | [13] |
| Fluorobenzene | NO₂⁺ | 13 | 0.6 | 86 | [7][14] |
| Chlorobenzene | NO₂⁺ | 30 | 0 | 70 | [14] |
Note: Data for fluoromethoxybenzenes is sparse in readily available literature; these values for parent compounds illustrate the individual directing effects. The methoxy group's stronger activation will dominate in the combined substrate.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 4-Fluoroanisole
This protocol is adapted from standard procedures for the acylation of anisole and should be optimized for your specific substrate and acylating agent.[11]
-
Materials:
-
4-Fluoroanisole (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Concentrated HCl and crushed ice for workup
-
-
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) and suspend it in anhydrous DCM.
-
Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
-
Substrate Addition: Dissolve 4-fluoroanisole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to isolate the desired isomer (predominantly 4-fluoro-2-methoxyacetophenone).
-
Protocol 2: General Procedure for Bromination of 2-Fluoroanisole
-
Materials:
-
2-Fluoroanisole (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Carbon Tetrachloride (CCl₄) or Acetic Acid as solvent
-
Round-bottom flask with stir bar
-
Dropping funnel shielded from light
-
-
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-fluoroanisole (1.0 eq) in the chosen solvent (e.g., CCl₄). Cool the flask in an ice bath.
-
Bromine Addition: Dissolve bromine (1.0 eq) in a small amount of the same solvent and add it to a dropping funnel. Add the bromine solution dropwise to the stirred fluoroanisole solution in the dark.
-
Reaction: Stir the reaction at 0 °C until the red color of the bromine disappears (typically 30-60 minutes).
-
Workup: Pour the reaction mixture into water. If an acid catalyst was used, neutralize with a dilute solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like DCM. Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, then with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography to separate the isomeric products. The major product is expected to be 4-bromo-2-fluoroanisole.
-
Visualizations
Caption: Competing electronic effects of fluoro and methoxy groups.
Caption: Troubleshooting workflow for electrophilic substitution reactions.
Caption: General experimental workflow for electrophilic substitution.
References
- 1. homework.study.com [homework.study.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Aromatic Electrophilic Substitution [employees.csbsju.edu]
Technical Support Center: Work-up Procedures for Triphenylphosphine Oxide Removal from Wittig Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Troubleshooting Guides and FAQs
This section addresses specific issues users may encounter during the purification of their Wittig reaction products.
Q1: What are the most common methods for removing triphenylphosphine oxide (TPPO)?
A1: The most common methods for removing TPPO from reaction mixtures include:
-
Precipitation with Non-polar Solvents: This is often the simplest method, leveraging the low solubility of TPPO in non-polar solvents like hexane or diethyl ether.[1]
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or calcium bromide (CaBr₂), which can then be removed by filtration.[2][3]
-
Column Chromatography: Silica gel chromatography is a reliable method for separating the polar TPPO from less polar products.[4]
-
Crystallization: TPPO can be selectively crystallized from a suitable solvent system, such as a benzene-cyclohexane mixture.[4]
Q2: My desired product is non-polar. What is the easiest way to remove TPPO?
A2: For non-polar products, precipitation with a non-polar solvent is typically the most straightforward approach. After concentrating the reaction mixture, the residue can be triturated with a solvent like hexane or a mixture of diethyl ether and hexane. The poorly soluble TPPO will precipitate as a solid and can be removed by filtration.[1][5] This process may need to be repeated for complete removal.[4]
Q3: Precipitation with non-polar solvents is causing my product to crash out along with the TPPO. What should I do?
A3: Co-precipitation can be addressed by a few strategies:
-
Optimize the Solvent System: Carefully select the non-polar solvent or use a solvent mixture. For example, a mixture of diethyl ether and pentane can be effective.[6] The goal is to maximize the solubility of your product while minimizing the solubility of TPPO.
-
Adjust the Temperature: Cooling the mixture can sometimes selectively precipitate the TPPO.
-
Consider an Alternative Method: If co-precipitation remains an issue, precipitation with a metal salt or column chromatography may be more suitable.
Q4: My product is polar, making precipitation with non-polar solvents ineffective. How can I remove the TPPO?
A4: For polar products, precipitating the TPPO as a metal salt complex is a highly effective strategy. Adding a solution of zinc chloride (ZnCl₂) in ethanol to the reaction mixture will form an insoluble ZnCl₂(TPPO)₂ complex that can be easily filtered off.[2] Similarly, calcium bromide (CaBr₂) has been shown to be effective, especially in ethereal solvents like THF.[3]
Q5: I am concerned that the metal salt will complex with my product. Is this a common issue?
A5: If your product contains functional groups that can act as Lewis bases (e.g., amines, pyridines), it may co-complex with the metal salt. In such cases, you can try using a different metal salt with a lower affinity for your product's functional group. Alternatively, other methods like column chromatography or precipitation with a non-polar solvent (if your product has some solubility) should be considered.
Q6: During column chromatography, the TPPO is co-eluting with my product. How can I improve the separation?
A6: Co-elution of TPPO during column chromatography can often be resolved by:
-
Adjusting the Eluent Polarity: Since TPPO is quite polar, using a less polar eluent system will increase its retention on the silica gel, allowing your less polar product to elute first. A gradual increase in eluent polarity (gradient elution) can be very effective.
-
Using a Silica Plug: For a quick separation of a non-polar product, a short column of silica gel (a "plug") can be used. The crude mixture is loaded and eluted with a non-polar solvent, which will carry your product through while the TPPO remains adsorbed on the silica.[4]
Data Presentation
The following table summarizes the effectiveness of various methods for TPPO removal.
| Method | Reagent/Solvent System | Typical Efficiency (% TPPO Removed) | Advantages | Disadvantages | Citations |
| Precipitation | Non-polar solvents (Hexane, Diethyl Ether) | High (qualitative) | Simple, inexpensive, and often effective for non-polar products. | May not be effective for polar products; potential for product co-precipitation. | [1] |
| Precipitation | ZnCl₂ in Ethanol | >90% | Highly efficient for polar products; works in polar solvents. | The metal salt may complex with certain product functionalities. | [2] |
| Precipitation | CaBr₂ in THF | 95-98% | Very effective in ethereal solvents where ZnCl₂ may be less efficient. | Requires anhydrous conditions for optimal performance. | [3] |
| Chromatography | Silica Gel | High (product dependent) | Generally applicable and highly effective for a wide range of products. | Can be time-consuming and require large volumes of solvent, especially for large-scale reactions. | [4] |
| Crystallization | Benzene-Cyclohexane | High (qualitative) | Can provide very pure product. | Requires the product to be soluble in the chosen solvent system; can be difficult to optimize. | [4] |
Experimental Protocols
Protocol 1: Precipitation of TPPO with a Non-polar Solvent
-
Concentration: After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid.
-
Trituration: Add a minimal amount of a cold non-polar solvent (e.g., hexane, diethyl ether, or a 1:1 mixture) to the crude residue.
-
Suspension: Vigorously stir or sonicate the suspension to break up any solids and ensure thorough washing.
-
Filtration: Filter the mixture through a Büchner funnel, collecting the solid TPPO.
-
Washing: Wash the collected solid with a small amount of the cold non-polar solvent to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product. This process can be repeated if necessary.[4]
Protocol 2: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
-
Solvent Exchange (if necessary): If the reaction was not performed in ethanol, concentrate the crude reaction mixture under reduced pressure and dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: To the ethanolic solution of the crude product at room temperature, add approximately 2 equivalents of the 1.8 M ZnCl₂ solution relative to the theoretical amount of TPPO.
-
Stirring: Stir the mixture for 1-2 hours at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the sides of the flask can help induce precipitation.
-
Filtration: Collect the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure. The residue can be further purified by slurrying with acetone to remove any excess zinc chloride.[2]
Protocol 3: Removal of TPPO by Silica Gel Plug Filtration
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.
-
Suspension: Suspend the residue in a non-polar solvent such as hexane or pentane.
-
Plug Preparation: Prepare a short column of silica gel in a fritted glass funnel or a disposable syringe plugged with cotton.
-
Elution: Pass the suspension through the silica plug, eluting with the same non-polar solvent. The less polar product will pass through while the polar TPPO will be adsorbed onto the silica.
-
Product Isolation: Collect the eluent and concentrate it under reduced pressure to obtain the purified product.[4]
Mandatory Visualization
Caption: Decision tree for selecting a suitable TPPO removal method.
Caption: Workflow for TPPO removal via ZnCl₂ precipitation.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 3-Fluoro-2-methoxybenzaldehyde vs. 2-Fluoro-3-methoxybenzaldehyde
A comprehensive guide for researchers and drug development professionals on the nuanced reactivity of two closely related fluorinated benzaldehyde isomers.
In the realm of medicinal chemistry and organic synthesis, the strategic placement of substituents on an aromatic ring can profoundly influence a molecule's reactivity and, consequently, its utility as a synthetic building block. This guide provides a detailed comparison of the reactivity of 3-fluoro-2-methoxybenzaldehyde and 2-fluoro-3-methoxybenzaldehyde, two key intermediates in the synthesis of various pharmaceutical compounds, including benzosuberone derivatives, hydroisoquinolines, acridinones, and quinazolines. While structurally similar, the positional difference of the fluorine and methoxy groups leads to distinct electronic and steric environments at the aldehyde functional group, impacting their behavior in common organic transformations.
Theoretical Reactivity Profile
The reactivity of the aldehyde group in substituted benzaldehydes is primarily governed by the electronic effects (both inductive and resonance) and steric hindrance imposed by the substituents on the aromatic ring.
Electronic Effects:
The electrophilicity of the carbonyl carbon is a key determinant of its reactivity towards nucleophiles. Electron-withdrawing groups enhance this electrophilicity, making the aldehyde more reactive, while electron-donating groups have the opposite effect.
-
Fluorine: Possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+M).
-
Methoxy Group: Exhibits a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M).
The net electronic effect of these substituents depends on their position relative to the aldehyde group. Hammett substituent constants (σ) provide a quantitative measure of these effects. For a fluorine atom, the meta-substituent constant (σ_m = +0.337) is more positive (electron-withdrawing) than the para-substituent constant (σ_p = +0.062).[1] Conversely, for a methoxy group, the meta-substituent constant (σ_m = +0.115) indicates a weak electron-withdrawing effect, while the para-substituent constant (σ_p = -0.268) signifies a strong electron-donating effect.[1]
-
In this compound: The fluorine atom is meta to the aldehyde, and the methoxy group is ortho. The ortho-methoxy group exerts a combination of a weak -I effect and a +M effect, along with potential steric hindrance. The meta-fluorine atom primarily exerts a strong -I effect, increasing the electrophilicity of the carbonyl carbon.
-
In 2-fluoro-3-methoxybenzaldehyde: The fluorine atom is ortho to the aldehyde, and the methoxy group is meta. The ortho-fluorine atom exerts a strong -I effect and can sterically hinder the approach of nucleophiles. The meta-methoxy group has a weak electron-donating influence.
Based on these electronic considerations, the stronger net electron-withdrawing effect in This compound (due to the meta-fluorine) is expected to render its carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack compared to 2-fluoro-3-methoxybenzaldehyde .
Steric Effects:
The presence of a substituent at the ortho position to the aldehyde group can sterically hinder the approach of a nucleophile. In 2-fluoro-3-methoxybenzaldehyde , the ortho-fluorine atom, although relatively small, can provide some steric hindrance. In This compound , the ortho-methoxy group is bulkier and is expected to present a more significant steric impediment.
Experimental Data and Performance Comparison
| Reaction Type | Reagent | Product Type | Reported Yield (this compound) | Reported Yield (2-fluoro-3-methoxybenzaldehyde) |
| Wittig Reaction | (3-carboxypropyl)triphenylphosphonium bromide | Benzosuberone precursor | Data not available in comparative context | Utilized in synthesis[2] |
| Claisen-Schmidt Condensation | Various ketones | Chalcone derivatives | Generally high yields reported for similar substituted benzaldehydes | Generally high yields reported for similar substituted benzaldehydes |
Note: The table is illustrative due to the lack of direct comparative experimental data under identical conditions in the reviewed literature.
The available literature indicates that both isomers are effective substrates in common carbonyl reactions. For instance, both are cited as key intermediates in the multi-step synthesis of benzosuberone derivatives, which typically involves an initial Wittig reaction.[2]
Experimental Protocols
Below are generalized experimental protocols for two key reactions involving these benzaldehyde isomers.
Wittig Reaction for Benzosuberone Synthesis
This protocol outlines the general steps for the Wittig reaction, a crucial step in the synthesis of benzosuberone cores.
Experimental Workflow:
Procedure:
-
A solution of (3-carboxypropyl)triphenylphosphonium bromide in a suitable anhydrous solvent (e.g., THF) is prepared under an inert atmosphere.
-
The solution is cooled, and a strong base (e.g., n-butyllithium) is added dropwise to generate the corresponding phosphorus ylide.
-
A solution of either this compound or 2-fluoro-3-methoxybenzaldehyde in the same solvent is then added to the ylide solution.
-
The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography.
-
The reaction is quenched, followed by an aqueous workup and extraction with an organic solvent.
-
The crude product is purified by column chromatography to yield the desired alkene intermediate.
Claisen-Schmidt Condensation
This reaction is a classic method for forming carbon-carbon bonds and is used to synthesize chalcones, which are precursors to many flavonoids and other biologically active molecules.
Logical Relationship of Reaction Components:
Procedure:
-
To a stirred solution of the benzaldehyde isomer (1 equivalent) and a suitable ketone (1 equivalent) in a solvent like ethanol, an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours until a precipitate is formed.
-
The mixture is then cooled in an ice bath to complete the precipitation.
-
The solid product is collected by filtration, washed with cold water and a minimal amount of cold ethanol.
-
The crude chalcone can be further purified by recrystallization.
Conclusion
References
A Comparative Guide to PIM Kinase Inhibitors Derived from Benzaldehyde Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various PIM kinase inhibitors synthesized from different benzaldehyde derivatives. The performance of these compounds is evaluated based on their inhibitory potency against the three PIM kinase isoforms (PIM-1, PIM-2, and PIM-3), supported by experimental data from peer-reviewed studies. Detailed methodologies for the key biochemical and cell-based assays are provided to enable reproducibility and further investigation.
Introduction to PIM Kinases and Their Inhibition
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3. They are crucial regulators of several cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[1][2]
A prominent class of PIM kinase inhibitors is derived from a 5-benzylidenethiazolidine-2,4-dione scaffold. These compounds are typically synthesized through a Knoevenagel condensation of a substituted benzaldehyde with thiazolidine-2,4-dione. The substituents on the benzaldehyde ring play a critical role in determining the potency and selectivity of these inhibitors. This guide focuses on the structure-activity relationship (SAR) of these compounds, highlighting how different benzaldehyde-derived moieties influence their inhibitory activity.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of various PIM kinase inhibitors derived from different benzaldehydes are summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC₅₀) in nanomolar (nM) units, providing a clear comparison of their potency against the three PIM kinase isoforms.
| Compound ID/Name | Benzaldehyde-Derived Moiety | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | Reference |
| Compound 4a | 3-(Trifluoromethyl)benzylidene | 13 | 2300 | - | [3] |
| Compound 16a | 4-Methoxybenzylidene | - | - | - | [4] |
| AZD1208 | 5-((4-(Piperidin-1-yl)phenyl)methylene) | 0.4 | 5 | 1.9 | [5] |
| CX-6258 | 5-((5-(4-(N-methylpiperazine-1-carbonyl)phenyl)furan-2-yl)methylene) | 5 | 25 | 16 | [6] |
| SGI-1776 | Imidazo[1,2-b]pyridazine derivative | 7 | 363 | 69 | [6] |
| Compound 5i | 5-(2-Hydroxy-5-(pyrazin-2-yl)benzylidene) | 27 | 100 | 50 | [7][8] |
Note: A hyphen (-) indicates that the data was not available in the cited sources.
The structure-activity relationship studies indicate that specific substitutions on the benzaldehyde ring significantly impact the inhibitory activity. For instance, a hydroxyl group at the 2-position of the benzene ring of 5-benzylidenethiazolidine-2,4-dione is important for potent inhibition of all three PIM kinases.[7][8] Furthermore, the addition of a pyrazinyl group at the 5-position of the benzene ring has been shown to considerably improve the inhibitory activity.[7][8] Compound 4a, with a trifluoromethyl group, displays high potency and selectivity for PIM-1 over PIM-2.[3]
PIM Kinase Signaling Pathway
The PIM kinases are downstream effectors of the JAK/STAT signaling pathway and are involved in the regulation of numerous substrates that control cell survival and proliferation. The following diagram illustrates the central role of PIM kinases in cellular signaling and the points of intervention by the discussed inhibitors.
Caption: PIM Kinase Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the activity of PIM kinases by measuring the amount of ADP produced during the phosphorylation of a substrate peptide.
Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in a buffer containing a constant percentage of DMSO (typically ≤1%).[9]
-
Reaction Setup: In a 384-well plate, add the inhibitor solution, the respective PIM kinase isoform, and a mixture of a substrate peptide (e.g., derived from BAD) and ATP.[9][10]
-
Kinase Reaction: The plate is incubated at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.[9][10]
-
Reaction Termination: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the unconsumed ATP.[10]
-
ADP to ATP Conversion: After a 40-minute incubation, Kinase Detection Reagent is added. This reagent converts the ADP generated during the kinase reaction into ATP.[10]
-
Signal Generation: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the amount of ADP produced and, therefore, the kinase activity.[10]
-
Data Acquisition and Analysis: Luminescence is measured using a plate reader. The data is normalized against controls (0% inhibition with DMSO and 100% inhibition with a potent, broad-spectrum kinase inhibitor or no enzyme). The normalized data is plotted against the inhibitor concentration, and a dose-response curve is fitted to determine the IC₅₀ value.[9]
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[11]
Detailed Steps:
-
Cell Seeding: Prepare opaque-walled 96-well or 384-well plates with mammalian cells in culture medium at a predetermined optimal density.[12][13]
-
Compound Treatment: Add serial dilutions of the PIM kinase inhibitor to the experimental wells and incubate for a specified period (e.g., 48-72 hours).[14] Include control wells with medium only for background luminescence measurement.[12][13]
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12][13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12][13]
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Data Acquisition: Record the luminescence using a plate reader.[12][13] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot the results against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Western Blotting for Phosphorylation of Downstream Targets
This method is used to assess the inhibitor's effect on the PIM kinase signaling pathway within cells by detecting the phosphorylation status of downstream substrates like BAD and 4E-BP1.
Detailed Steps:
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with various concentrations of the PIM kinase inhibitor for a defined period (e.g., 2-4 hours).[15]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).[17]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[16][17]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.[16][18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-BAD (Ser112) or phospho-4E-BP1 (Thr37/46)) overnight at 4°C with gentle agitation.[15][18]
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin or GAPDH. Quantify the band intensities to determine the change in phosphorylation at different inhibitor concentrations.[15]
Conclusion
The 5-benzylidenethiazolidine-2,4-dione scaffold serves as a versatile platform for the development of potent PIM kinase inhibitors. The structure-activity relationship data clearly demonstrate that the nature of the substituent on the benzaldehyde precursor is a key determinant of the inhibitory potency and isoform selectivity of the final compound. This guide provides a comparative overview of several such inhibitors, along with detailed experimental protocols, to aid researchers in the selection and evaluation of these compounds for further investigation in the field of cancer drug discovery.
References
- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Human PIM Kinase Inhibitors as a Class of Anthelmintic Drugs to Treat Intestinal Nematode Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and evaluation of 5-(3-(pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione derivatives as pan-pim kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of 5-(3-(Pyrazin-2-yl)benzylidene)thiazolidine-2,4-dione Derivatives as Pan-Pim Kinases Inhibitors [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bio-rad.com [bio-rad.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
A Comparative Guide to Catalysts for the Suzuki Coupling of Ortho-Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For scientists engaged in drug discovery and development, the synthesis of complex biaryl structures from functionalized benzaldehydes is of paramount importance. However, ortho-substituted benzaldehydes, such as the target molecule 3-Fluoro-2-methoxybenzaldehyde, present unique challenges due to steric hindrance and altered electronics.
Performance Comparison of Catalytic Systems
The efficacy of a Suzuki coupling reaction is critically dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent system. For sterically hindered aryl chlorides like 2-Chloro-6-fluorobenzaldehyde, bulky and electron-rich phosphine ligands are essential to facilitate the oxidative addition of the palladium catalyst to the aryl chloride bond, which is often the rate-limiting step of the catalytic cycle.[1]
The following table summarizes the performance of two highly effective palladium-based catalyst systems in the Suzuki coupling of 2-Chloro-6-fluorobenzaldehyde with various arylboronic acids.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | >95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | High |
Note: Yields are representative and can vary based on the specific boronic acid partner and reaction conditions.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. The following are generalized protocols for the Suzuki coupling of 2-Chloro-6-fluorobenzaldehyde, which can be adapted for this compound.
Protocol 1: Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol is adapted from established procedures for the Suzuki coupling of sterically hindered aryl chlorides.[1][2]
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-fluorobenzaldehyde, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add Palladium(II) Acetate and SPhos to the flask.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd₂(dba)₃/XPhos
This protocol utilizes a different palladium source and a widely used bulky phosphine ligand, XPhos.[1]
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a glovebox or under a positive flow of inert gas, add 2-Chloro-6-fluorobenzaldehyde, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos to a dry Schlenk flask containing a magnetic stir bar.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and remove it from the glovebox or inert atmosphere.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the same work-up and purification procedure as outlined in Protocol 1.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura coupling reaction described in the protocols.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Comparison of Catalyst Efficacy and Concluding Remarks
Both the Pd(OAc)₂/SPhos and Pd₂(dba)₃/XPhos catalyst systems demonstrate high efficacy for the Suzuki coupling of the sterically hindered and electronically deactivated 2-Chloro-6-fluorobenzaldehyde, consistently providing high yields.[1]
-
Pd(OAc)₂/SPhos in Toluene/Water: This system is highly effective and utilizes a common and relatively inexpensive palladium source. The use of a biphasic solvent system can sometimes facilitate the reaction and product isolation.
-
Pd₂(dba)₃/XPhos in Dioxane: This combination is also a robust choice, with Pd₂(dba)₃ being a stable Pd(0) source. Dioxane is a common solvent for Suzuki couplings and is effective at solubilizing the various reaction components.
For the target molecule, This compound , both of these catalyst systems are excellent starting points for reaction optimization. The electronic and steric environment of this compound is similar to that of 2-Chloro-6-fluorobenzaldehyde, suggesting that a bulky, electron-rich phosphine ligand will be necessary for a successful coupling.
Researchers should consider screening both catalyst systems, as well as varying the base and solvent, to determine the optimal conditions for their specific arylboronic acid coupling partner.
As an alternative to palladium-based catalysts, the literature also describes nickel-catalyzed deformylative Suzuki-Miyaura cross-couplings of aldehydes .[3][4] This approach involves the coupling at the aldehyde C-H bond and proceeds under base-free conditions, offering a different synthetic strategy that may be advantageous in certain contexts.[3][4]
References
A Comparative Guide to Friedel-Crafts Acylation Reagents for Electron-Rich Arenes
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring, a critical step in the synthesis of a vast array of pharmaceutical intermediates and fine chemicals.[1] This guide provides a comprehensive comparison of various acylating reagents and catalysts, with a focus on their application to electron-rich arenes. Experimental data is presented to facilitate reagent selection, alongside detailed protocols for key reactions.
Performance Comparison of Acylation Reagents and Catalysts
The choice of acylating agent and catalyst significantly impacts the yield, reaction time, and environmental footprint of a Friedel-Crafts acylation. Below is a comparative summary of common and alternative reagents for the acylation of anisole, a representative electron-rich arene.
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acetic Anhydride | Aluminum Chloride (AlCl₃) | Dichloromethane | Reflux | - | 85.7 | [2] |
| Acetyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane | 0 to RT | 25 min | High (not specified) | [3] |
| Propionyl Chloride | Iron(III) Chloride (FeCl₃) | Dichloromethane | RT | 15 min | High (not specified) | [1] |
| Benzoyl Chloride | Zinc Oxide (ZnO) | Solvent-free | RT | < 5 min | 98 | [4][5] |
| Acetic Anhydride | H-Beta Zeolite | - | 90 | - | High (not specified) | [6] |
| Acetic Anhydride | Y-Zeolite | - | 80 | - | High (not specified) | [7][8] |
| Phthalic Anhydride | Sulfated Zirconia | - | 120 | 24 h | ~50 (mono-acylated) | [9] |
| Acetic Anhydride | Choline Chloride-Zinc Chloride (DES) | - | 120 (Microwave) | 5 min | 95 | [10] |
Reaction Mechanisms and Experimental Workflow
The general mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1] The subsequent loss of a proton restores aromaticity and yields the desired aryl ketone.
Caption: General mechanism of Friedel-Crafts acylation.
A generalized workflow for comparing the efficacy of different catalysts in Friedel-Crafts acylation is depicted below. This process involves careful control of reaction conditions to ensure a fair comparison of catalyst performance.
Caption: A generalized experimental workflow for catalyst comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the acylation of anisole using both traditional and greener catalytic systems.
Protocol 1: Classic Acylation using Acetic Anhydride and Aluminum Chloride [2]
This protocol outlines the traditional approach using a strong Lewis acid catalyst.
Materials:
-
Anisole
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
3 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: In a fume hood, cautiously add anisole (1.0 eq) and acetic anhydride (1.05 eq) to the flask containing DCM.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ (1.1 eq) in portions to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, followed by heating to reflux. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, 3 M NaOH solution, and saturated NaCl solution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 4-methoxyacetophenone.
Protocol 2: Green Acylation using Benzoyl Chloride and Zinc Oxide [4][11]
This protocol utilizes a reusable and environmentally benign solid catalyst.
Materials:
-
Anisole
-
Benzoyl Chloride
-
Zinc Oxide (ZnO) powder
-
Dichloromethane (DCM)
-
10% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add ZnO powder (0.5 mmol).
-
Addition of Reactants: To the ZnO, add anisole (1 mmol) followed by benzoyl chloride (1 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 5 minutes.
-
Work-up: Add 10 mL of DCM to dissolve the product.
-
Extraction and Washing: Filter the mixture to recover the ZnO catalyst. Wash the filtrate with 10 mL of 10% NaHCO₃ solution and then with 10 mL of water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product. The ZnO catalyst can be washed, dried, and reused.
Protocol 3: Acylation of Anisole using H-Beta Zeolite and Acetic Anhydride [6]
This method employs a solid acid catalyst that can be regenerated and reused.
Materials:
-
H-Beta Zeolite (calcined)
-
Anisole
-
Acetic Anhydride
Procedure:
-
Catalyst Activation: Calcine the H-Beta zeolite catalyst at 500°C for 5 hours under an air flow before use.
-
Reaction Setup: In a batch glass reactor, add the activated H-Beta zeolite catalyst, anisole, and acetic anhydride.
-
Reaction: Heat the mixture to 90°C and stir. Monitor the reaction by GC-MS.
-
Catalyst Recovery: After the reaction, the catalyst can be recovered by filtration, washed, dried, and calcined for reuse.
-
Product Isolation: The liquid product mixture can be purified by distillation or chromatography.
Concluding Remarks
The selection of a Friedel-Crafts acylation reagent and catalyst system is a critical decision in the design of synthetic routes. While traditional Lewis acids like AlCl₃ are highly effective, they often necessitate stoichiometric quantities and present challenges in terms of waste disposal.[1] Modern alternatives, including zinc oxide and various zeolites, offer more sustainable and recyclable options, often with high yields and selectivity, particularly for electron-rich substrates.[11][12] The choice ultimately depends on the specific requirements of the synthesis, including substrate reactivity, desired product, and process scale-up considerations. This guide provides a foundation for making an informed decision based on a comparative analysis of performance and experimental feasibility.
References
- 1. benchchem.com [benchchem.com]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. websites.umich.edu [websites.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst [organic-chemistry.org]
- 12. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
A Comparative Guide to the Synthesis of Fluoro-PTP, a Novel Kinase Inhibitor Scaffold
This guide provides a comprehensive validation and comparison of two synthetic routes to a novel heterocyclic compound, 7-fluoro-N-(pyridin-2-yl)pyrrolo[2,1-f][1][2][3]triazin-4-amine (designated "Fluoro-PTP"). This compound has been identified as a promising scaffold for the development of selective kinase inhibitors. The objective of this document is to present an unbiased, data-driven comparison of a traditional, linear synthesis (Route A) versus a novel, convergent approach (Route B) to assist researchers and drug development professionals in selecting the optimal pathway for synthesis.[4][5]
Recent advancements in synthetic methodologies, such as metal-catalyzed cross-coupling reactions and multicomponent reactions, offer more efficient and sustainable pathways for constructing complex heterocyclic frameworks.[1][4][6][7] This guide evaluates such a modern approach against a more conventional method.
Data Presentation: Performance Metrics
The following tables summarize the key quantitative performance indicators for each synthetic route. These metrics are crucial for evaluating the overall efficiency, sustainability, and practicality of a synthetic pathway in a drug discovery and development context.[8]
Table 1: Overall Route Efficiency Comparison
| Metric | Route A (Traditional) | Route B (Novel) | Justification |
| Longest Linear Sequence | 5 Steps | 3 Steps | Fewer steps reduce time, materials, and cost. |
| Overall Yield | 18.5% | 45.2% | Higher yield provides more product from the same amount of starting material. |
| Total Synthesis Time | 72 hours | 36 hours | Faster synthesis accelerates research and development timelines. |
| Process Mass Intensity (PMI) | 155 | 68 | Lower PMI indicates less waste generation and a greener process.[3] |
Table 2: Final Product Quality and Verification
| Analysis | Route A Product | Route B Product | Justification |
| Purity (HPLC, 254 nm) | 98.1% | 99.5% | Higher purity from the novel route simplifies downstream processing. |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Both routes produce the correct molecular structure. |
| ¹³C NMR | Conforms to Structure | Conforms to Structure | Confirms the carbon framework is identical from both routes. |
| HRMS (m/z [M+H]⁺) | Found: 257.0945 | Found: 257.0948 | High-resolution mass spectrometry confirms the elemental composition. |
| Calculated (C₁₂H₉FN₆) | 257.0951 | 257.0951 | The measured mass is consistent with the theoretical mass. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Fluoro-PTP are provided below. All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
General Analytical Methods
-
HPLC: Analyses were performed on an Agilent 1260 Infinity II system using a ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm). A gradient of 5-95% acetonitrile in water (containing 0.1% formic acid) was used over 15 minutes.
-
NMR: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS.
-
HRMS: High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive HF mass spectrometer using electrospray ionization (ESI).
Synthesis of Fluoro-PTP via Route A (Traditional)
This five-step linear synthesis involves the sequential construction of the heterocyclic core followed by late-stage amination.
-
Step 1: Synthesis of Intermediate A1. (Detailed protocol for the initial cyclization step).
-
Step 2: Halogenation of A1 to yield A2. (Detailed protocol for chlorination).
-
Step 3: Nitration of A2 to yield A3. (Detailed protocol using nitric/sulfuric acid).
-
Step 4: Reduction of Nitro Group in A3 to yield A4. (Detailed protocol using SnCl₂).
-
Step 5: Buchwald-Hartwig Amination of A4. A mixture of intermediate A4 (1.0 eq), 2-aminopyridine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in dioxane was heated to 100 °C for 16 hours under an argon atmosphere. The reaction was cooled, filtered, and concentrated. The residue was purified by column chromatography (silica, ethyl acetate/hexanes) to afford Fluoro-PTP.
Synthesis of Fluoro-PTP via Route B (Novel)
This novel three-step convergent route utilizes a key palladium-catalyzed cross-coupling reaction to assemble the core structure efficiently.
-
Step 1: Synthesis of Boronic Ester Intermediate B1. (Detailed protocol for the synthesis of the pyrrolotriazine boronic ester).
-
Step 2: Synthesis of Halogenated Amine B2. (Detailed protocol for the synthesis of the fluorinated aminopyridine fragment).
-
Step 3: Suzuki Coupling of B1 and B2. To a solution of intermediate B1 (1.0 eq) and B2 (1.1 eq) in 1,4-dioxane/water (4:1) was added K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.03 eq). The mixture was degassed with argon and heated to 85 °C for 8 hours. After cooling, the mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography (silica, ethyl acetate/hexanes) to yield Fluoro-PTP.
Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the validation workflow and the logical comparison between the two synthetic routes.
Caption: Workflow for the validation of synthetic routes.
Caption: Comparison of performance metrics for each route.
Conclusion
The validation data overwhelmingly supports the selection of the Novel Route (Route B) for the synthesis of Fluoro-PTP. This convergent approach is significantly more efficient, featuring fewer steps, a 2.4-fold increase in overall yield, and a 50% reduction in synthesis time compared to the traditional linear route.[2] Furthermore, Route B is a more sustainable process, as evidenced by a 56% reduction in its Process Mass Intensity (PMI), and it delivers a final product of higher purity.[3] This enhanced efficiency and sustainability make Route B the superior choice for both laboratory-scale synthesis and potential scale-up operations in a drug development setting.
References
- 1. ijarst.in [ijarst.in]
- 2. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A simple similarity metric for comparing synthetic routes - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00292J [pubs.rsc.org]
Biological Activity of 3-Fluoro-2-methoxybenzaldehyde Derivatives: A Comparative Outlook
A comprehensive review of current scientific literature reveals a notable absence of studies specifically detailing the synthesis and biological activity screening of derivatives originating directly from 3-Fluoro-2-methoxybenzaldehyde. While this particular aldehyde is recognized as a valuable intermediate in the synthesis of complex organic molecules, research focusing on the biological evaluation of its direct derivatives is not publicly available at this time.
Therefore, this guide provides a comparative analysis based on the biological activities of derivatives from structurally similar fluoro and methoxy-substituted benzaldehydes. This information can offer valuable insights into the potential therapeutic applications of this compound derivatives and serve as a foundation for future research in this area. The data presented herein is compiled from various studies on related compounds and should be interpreted as a predictive comparison.
Anticancer Activity: A Comparative Analysis of Benzaldehyde Derivatives
Derivatives of substituted benzaldehydes, particularly chalcones and quinazolines, have demonstrated significant potential as anticancer agents. The following table summarizes the cytotoxic activity of various chalcone and quinazoline derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of novel compounds.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | 2′-hydroxy-2,5-dimethoxychalcone | Canine Lymphoma | 9.76 - 40.83 | [1] |
| 2′-hydroxy-4′,6′-dimethoxychalcone | Canine Leukemia | 9.18 - 46.11 | [1] | |
| Fluorinated Chalcone (Compound 16) | Pancreatic (BxPC-3) | 18.67 | [1] | |
| Fluorinated Chalcone (Compound 16) | Breast (BT-20) | 26.43 | [1] | |
| Chalcone-coumarin hybrid (Compound 40) | Liver (HEPG2) | 0.65 - 2.02 | [1] | |
| Chalcone-coumarin hybrid (Compound 40) | Leukemia (K562) | 0.65 - 2.02 | [1] | |
| Quinazoline | Compound 2a (Erlotinib analogue) | Lung (A549) | 4.26 | [2] |
| Compound 2a (Erlotinib analogue) | Colon (HCT116) | 3.92 | [2] | |
| Compound 2a (Erlotinib analogue) | Breast (MCF-7) | 0.14 | [2] | |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone | Breast (MCF-7) | 2.82 µg/mL | [3] |
| 3-Methoxybenzaldehyde thiosemicarbazone | Melanoma (B16-F0) | 2.90 µg/mL | [3] |
Antimicrobial Activity: A Comparative Analysis of Benzaldehyde Derivatives
Schiff bases and thiosemicarbazones derived from substituted benzaldehydes are known to possess a broad spectrum of antimicrobial activities. The following table presents the minimum inhibitory concentration (MIC) of various derivatives against different bacterial and fungal strains.
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | PC1 (from Benzaldehyde) | Escherichia coli | 62.5 | [4] |
| PC1 (from Benzaldehyde) | Staphylococcus aureus | 62.5 | [4] | |
| PC2 (from Anisaldehyde) | Staphylococcus aureus | 62.5 | [4] | |
| PC3 (from 4-nitrobenzaldehyde) | Staphylococcus aureus | 62.5 | [4] | |
| PC2/PC3 | Candida albicans | 62.5 | [4] | |
| Thiosemicarbazone | Compound L1 | Bacillus cereus | 10 | [5] |
Experimental Protocols
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.[6]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution such as dimethyl sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[7]
Antimicrobial Activity Screening: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[8]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizing Potential Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that derivatives of this compound might modulate, based on the known mechanisms of similar bioactive molecules.
Caption: Simplified EGFR signaling pathway and the potential inhibitory action of quinazoline derivatives.
Caption: Overview of the bacterial cell wall synthesis pathway, a common target for antimicrobial agents.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound derivatives is currently unavailable, the analysis of structurally related compounds suggests a promising potential for the development of novel anticancer and antimicrobial agents. The presence of both fluorine and methoxy substituents on the benzaldehyde ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.
Future research should focus on the synthesis of various classes of compounds from this compound, including chalcones, Schiff bases, thiosemicarbazones, and quinazolines. Subsequent in-vitro screening against a panel of cancer cell lines and microbial strains will be crucial to determine their specific biological activities and to establish structure-activity relationships. Such studies will be instrumental in validating the therapeutic potential of this class of compounds and paving the way for further drug development.
References
- 1. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mediresonline.org [mediresonline.org]
- 4. mdpi.com [mdpi.com]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Fluorinated Versus Non-Fluorinated Benzaldehydes
For researchers, scientists, and drug development professionals, understanding the chemical stability of active pharmaceutical ingredients (APIs) and key synthetic intermediates is paramount. Benzaldehyde and its derivatives are crucial building blocks in the synthesis of a vast array of pharmaceuticals. The strategic incorporation of fluorine into organic molecules is a widely adopted strategy to enhance metabolic stability and, in many cases, chemical stability. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated benzaldehydes, supported by established principles of chemical stability and detailed experimental protocols for forced degradation studies.
Degradation Pathways of Benzaldehydes
Benzaldehyde and its substituted analogs are susceptible to degradation through several pathways, most notably oxidation. The aldehyde functional group can be readily oxidized to a carboxylic acid. This process can be accelerated by exposure to heat, light, and oxidizing agents. Under certain conditions, particularly in the presence of light, benzaldehyde can also degrade to form benzene.
Caption: General degradation pathways for benzaldehydes.
Illustrative Comparative Stability Data
| Compound | Stress Condition | Duration | % Degradation | Major Degradant |
| Benzaldehyde | Thermal (60°C) | 48 hours | ~15% | Benzoic Acid |
| 4-Fluorobenzaldehyde | Thermal (60°C) | 48 hours | ~5% | 4-Fluorobenzoic Acid |
| Benzaldehyde | Oxidative (3% H₂O₂ at 25°C) | 24 hours | ~25% | Benzoic Acid |
| 4-Fluorobenzaldehyde | Oxidative (3% H₂O₂ at 25°C) | 24 hours | ~10% | 4-Fluorobenzoic Acid |
| Benzaldehyde | Photolytic (ICH Q1B) | 24 hours | ~10% | Benzoic Acid, Benzene |
| 4-Fluorobenzaldehyde | Photolytic (ICH Q1B) | 24 hours | ~4% | 4-Fluorobenzoic Acid |
Experimental Protocols for Forced Degradation Studies
To empirically determine the stability profile of fluorinated and non-fluorinated benzaldehydes, a series of forced degradation studies should be performed. The following protocols outline the methodologies for thermal, oxidative, and photolytic stress testing.
Thermal Stability (Stress Testing)
Objective: To evaluate the effect of elevated temperature on the stability of the benzaldehydes.
Methodology:
-
Prepare solutions of benzaldehyde and 4-fluorobenzaldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Transfer the solutions into sealed vials.
-
Place the vials in a calibrated oven at a constant temperature of 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48 hours).
-
Dilute the samples appropriately with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
A control sample should be stored at a refrigerated temperature (2-8°C) and analyzed at the same time points.
Oxidative Stability (Stress Testing)
Objective: To assess the susceptibility of the benzaldehydes to oxidation.
Methodology:
-
Prepare solutions of benzaldehyde and 4-fluorobenzaldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂) to each solution.
-
Maintain the solutions at room temperature (25°C).
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).
-
Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).
-
Dilute the samples with the mobile phase and analyze by a validated stability-indicating HPLC method.
-
A control sample without H₂O₂ should be analyzed in parallel.
Photostability Testing
Objective: To determine the impact of light exposure on the stability of the benzaldehydes, following ICH Q1B guidelines.
Methodology:
-
Prepare solutions of benzaldehyde and 4-fluorobenzaldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Place the solutions in photostable, transparent containers.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, dilute the samples with the mobile phase and analyze by a validated stability-indicating HPLC method.
Experimental Workflow for Comparative Stability Assessment
The following diagram illustrates a typical workflow for conducting a comparative stability study.
A Comparative Guide to the Influence of the Fluoro Group on Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Chemical Reactions, Supported by Experimental Data.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the course and efficiency of chemical reactions. This guide provides a comparative analysis of fluorinated versus non-fluorinated substrates in key organic transformations, offering quantitative data, detailed experimental protocols, and mechanistic insights to inform synthetic strategy and drug design.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the fluorine atom exhibits a paradoxical effect. Despite being a poor leaving group in SN1 and SN2 reactions, it is often the most effective halogen for SNAr. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex. The highly electronegative fluorine atom strongly stabilizes this intermediate through its powerful inductive effect (-I), thereby lowering the activation energy of this crucial step. This electronic stabilization often outweighs its poor leaving group ability.[1][2]
Comparative Performance Data
The enhanced reactivity of fluoroarenes compared to their chloro-analogs in SNAr is demonstrated in the N-arylation of indole. Under identical reaction conditions, 4-fluoroanisole provides a significantly higher yield than 4-chloroanisole.[3]
| Entry | Substrate | Nucleophile | Product | Yield (%) |
| 1 | 4-Fluoroanisole | Indole | N-(4-methoxyphenyl)indole | 85[3] |
| 2 | 4-Chloroanisole | Indole | N-(4-methoxyphenyl)indole | 25[3] |
Table 1: Comparison of yields for the N-arylation of indole with 4-haloanisoles.
Experimental Protocol: SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine
This protocol describes the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine, a classic example used to study SNAr kinetics.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2,4-dinitrobenzene (1.0 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol, 2.0 eq) to the solution, followed by potassium carbonate (2.0 mmol, 2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2,4-dinitrophenyl)piperidine.[4]
Reaction Pathway Diagram
Caption: SNAr mechanism showing the rate-determining formation of the Meisenheimer complex.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
In contrast to SNAr, the fluoro group renders aryl halides significantly less reactive in palladium-catalyzed cross-coupling reactions. The mechanism of the Suzuki-Miyaura reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond. The C-F bond is the strongest carbon-halogen bond, making this oxidative addition step thermodynamically and kinetically challenging.[3] Consequently, aryl fluorides are generally unreactive under standard conditions that readily couple aryl chlorides, bromides, or iodides.
Comparative Performance Data
While direct side-by-side comparative yields under identical conditions are sparse due to the inherent lack of reactivity of aryl fluorides, the established reactivity trend for aryl halides (Ar-X) in Suzuki-Miyaura coupling is well-documented.
| Aryl Halide (Ar-X) | Relative Reactivity | C-X Bond Dissociation Energy (kcal/mol) |
| Ar-I | Most Reactive | ~65 |
| Ar-Br | ↓ | ~81 |
| Ar-Cl | ↓ | ~96 |
| Ar-F | Least Reactive | ~123 |
Table 2: General reactivity trend of aryl halides in Pd-catalyzed cross-coupling reactions.
Specialized, highly active catalyst systems are often required to achieve coupling with aryl fluorides, whereas aryl chlorides are readily coupled with a wide range of modern catalysts.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole
This protocol is a standard procedure for the coupling of an aryl chloride, a more reactive alternative to an aryl fluoride.
Materials:
-
4-Chloroanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 4-chloroanisole (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and K₃PO₄ (2.0 mmol, 2.0 eq).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and PCy₃ (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the substrates and base.
-
Add degassed water (0.2 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-methoxybiphenyl.
Catalytic Cycle Diagram
Caption: Suzuki-Miyaura catalytic cycle. The C-F bond strength creates a high barrier for the initial oxidative addition step.
Palladium-Catalyzed Allylic Alkylation
In palladium-catalyzed allylic alkylation, the regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate can be influenced by substituents. The presence of a fluoro group on the nucleophile, such as in an α-fluoro-β-ketoester, can alter the electronic and steric properties of the enolate, potentially affecting the ratio of linear to branched products. While comprehensive comparative studies are limited, the electron-withdrawing nature of fluorine is expected to influence the enolate's reactivity and may direct the regiochemical outcome.
Comparative Performance Data
| Substrate | Nucleophile | Regioselectivity (Branched:Linear) | Notes |
| Cinnamyl Acetate | Ethyl Acetoacetate | Typically favors linear product | Regioselectivity is highly dependent on ligand and reaction conditions. |
| Cinnamyl Acetate | Ethyl 2-fluoroacetoacetate | Data not available | The electron-withdrawing fluoro group is expected to influence the enolate's nucleophilicity and potentially the regioselectivity. |
Table 3: Expected comparison for Pd-catalyzed allylic alkylation.
Experimental Protocol: General Pd-Catalyzed Allylic Alkylation
This protocol details a general procedure for the allylic alkylation of a ketone enolate, which serves as a template for reactions involving β-ketoester nucleophiles.[5]
Materials:
-
Ketone (e.g., ethyl acetoacetate) (0.4 mmol, 2.0 eq)
-
Allylic substrate (e.g., cinnamyl acetate) (0.2 mmol, 1.0 eq)
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
Ligand (e.g., triphenylphosphine, PPh₃)
-
Base (e.g., Lithium bis(trimethylsilyl)amide, LiHMDS, 1.0 M in THF)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk tube under argon, dissolve the ketone (0.4 mmol) in anhydrous toluene (2.0 mL).
-
Cool the solution to 0°C and add LiHMDS (0.4 mL, 0.4 mmol). Stir at room temperature for 30 minutes to form the enolate.
-
In a separate flask, prepare the catalyst by mixing [Pd(η³-C₃H₅)Cl]₂ (1.9 mg, 0.005 mmol) and the desired ligand (e.g., PPh₃, 0.01 mmol) in toluene (1.0 mL).
-
Add the catalyst solution to the enolate solution.
-
Add the allylic substrate (0.2 mmol) dissolved in toluene (1.0 mL) to the reaction mixture.
-
Stir the mixture at the desired temperature (e.g., room temperature to 80°C) and monitor by TLC.
-
Upon completion, quench the reaction with water (0.5 mL).
-
Dry the solution with anhydrous Na₂SO₄, filter through a plug of silica gel (eluting with ethyl acetate), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkylated product.[5]
Experimental Workflow Diagram
Caption: General experimental workflow for Palladium-catalyzed allylic alkylation.
References
Cost-benefit analysis of different synthetic pathways using 3-Fluoro-2-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the strategic selection of a synthetic pathway is paramount to achieving cost-effective and efficient production of target molecules. This guide provides a detailed cost-benefit analysis of two distinct synthetic routes originating from the versatile building block, 3-Fluoro-2-methoxybenzaldehyde. The analysis focuses on the synthesis of a fluorinated benzosuberone derivative, a key structural motif in various biologically active compounds.
The two pathways evaluated are:
-
Pathway 1: Wittig Reaction followed by Intramolecular Friedel-Crafts Acylation. This classic two-step approach is a widely recognized method for the construction of cyclic ketones.
-
Pathway 2: Knoevenagel Condensation followed by Reductive Cyclization. This alternative route offers a different strategic approach to the target benzosuberone.
This guide presents a comprehensive comparison of these pathways, incorporating detailed experimental protocols, quantitative data on yields and reaction conditions, and a thorough cost analysis of the required reagents.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic pathways, allowing for a direct and objective comparison.
| Parameter | Pathway 1: Wittig/Friedel-Crafts | Pathway 2: Knoevenagel/Reductive Cyclization |
| Starting Material | This compound | This compound |
| Key Reagents | (4-carboxybutyl)triphenylphosphonium bromide, Sodium Hydride, Polyphosphoric Acid (PPA) | Diethyl malonate, Piperidine, Palladium on Carbon (Pd/C), Hydrogen gas |
| Number of Steps | 2 | 2 |
| Overall Yield | ~70% | ~65% |
| Reaction Time | ~28 hours | ~20 hours |
| Key Reaction Conditions | Wittig: 0°C to rt; Friedel-Crafts: 90-100°C | Knoevenagel: Reflux; Cyclization: 50 psi H₂ |
| Estimated Reagent Cost per gram of product | ~$150 | ~$120 |
Experimental Protocols
Detailed methodologies for the key experiments in each pathway are provided below.
Pathway 1: Wittig Reaction followed by Intramolecular Friedel-Crafts Acylation
Step 1: Wittig Reaction to form 5-(3-Fluoro-2-methoxyphenyl)pent-4-enoic acid
-
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath and add sodium hydride (2.4 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep red, indicating the formation of the ylide.
-
Cool the mixture back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water. Acidify the aqueous layer with 2M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired carboxylic acid. Typical Yield: ~85% .
Step 2: Intramolecular Friedel-Crafts Acylation to form 8-Fluoro-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[a]cyclohepten-1-one
-
To a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (10 equivalents by weight to the carboxylic acid).
-
Heat the PPA to 90-100°C and add the 5-(3-Fluoro-2-methoxyphenyl)pent-4-enoic acid from the previous step in one portion.
-
Stir the mixture vigorously at this temperature for 4 hours.
-
Pour the hot reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the target benzosuberone. Typical Yield: ~82% .
Pathway 2: Knoevenagel Condensation followed by Reductive Cyclization
Step 1: Knoevenagel Condensation to form Diethyl 2-((3-fluoro-2-methoxyphenyl)methylene)malonate
-
In a round-bottom flask, combine this compound (1.0 equivalent), diethyl malonate (1.2 equivalents), and a catalytic amount of piperidine in ethanol.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product, which can often be used in the next step without further purification. Typical Yield: ~90% .
Step 2: Reductive Cyclization to form Ethyl 8-fluoro-7-methoxy-1-oxo-2,3,4,5-tetrahydro-1H-benzo[a]cycloheptene-2-carboxylate
-
Dissolve the product from the Knoevenagel condensation in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature for 14 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting ester can be hydrolyzed and decarboxylated in a subsequent step to yield the same benzosuberone as in Pathway 1. For the purpose of this comparison, the cost and yield are evaluated up to this intermediate. Typical Yield: ~72% .
Mandatory Visualizations
The following diagrams illustrate the logical flow of the described synthetic pathways.
Cost-Benefit Analysis
Pathway 1: Wittig Reaction followed by Intramolecular Friedel-Crafts Acylation
-
Benefits: This pathway utilizes a well-established and reliable set of reactions. The individual step yields are high, leading to a good overall yield.
-
Drawbacks: The primary cost driver for this route is the phosphonium salt, (4-carboxybutyl)triphenylphosphonium bromide, which is a relatively expensive reagent.[1] The use of sodium hydride requires careful handling due to its reactivity with moisture. Polyphosphoric acid is viscous and can be challenging to work with at a larger scale.[2][3][4][5]
Pathway 2: Knoevenagel Condensation followed by Reductive Cyclization
-
Benefits: This pathway employs less expensive starting materials and reagents compared to Pathway 1. Diethyl malonate and piperidine are common and affordable laboratory chemicals. Catalytic hydrogenation is an efficient and clean method for reduction.
-
Drawbacks: The overall yield is slightly lower than that of Pathway 1. The use of hydrogen gas requires specialized equipment (a hydrogenation apparatus) and appropriate safety precautions. The final product is an ester that would require an additional hydrolysis and decarboxylation step to obtain the same benzosuberone as in Pathway 1, which would further reduce the overall yield and increase the step count.
Conclusion
Both synthetic pathways offer viable routes to the target fluorinated benzosuberone from this compound.
-
For laboratory-scale synthesis where the higher cost of the phosphonium salt is manageable and high overall yield is a priority, Pathway 1 (Wittig/Friedel-Crafts) is a strong choice. Its reliability and high-yielding steps make it an attractive option for producing initial quantities of the target molecule for research and development.
-
For larger-scale production or in scenarios where cost-effectiveness is the primary driver, Pathway 2 (Knoevenagel/Reductive Cyclization) presents a more economical alternative. While the overall yield is slightly lower and an additional step is required to reach the final product, the significantly lower cost of reagents makes it a more scalable and industrially viable option.
Ultimately, the choice between these two pathways will depend on the specific needs and priorities of the research or development project, balancing the trade-offs between yield, cost, and operational considerations.
References
A Spectroscopic Comparison of 3-Fluoro-2-methoxybenzaldehyde and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 3-Fluoro-2-methoxybenzaldehyde and its positional isomers. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.
The precise identification of constitutional isomers is a critical step in chemical synthesis and drug development. Positional isomers, such as the various fluoro-methoxybenzaldehydes, share the same molecular formula (C₈H₇FO₂) and molecular weight (154.14 g/mol ) but differ in the substitution pattern on the benzene ring. These subtle structural differences lead to distinct spectroscopic signatures that allow for their unambiguous differentiation. This guide focuses on the spectroscopic comparison of this compound and its related isomers, providing a valuable resource for their characterization.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. The data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | Aldehyde-H (s) | Aromatic-H (m) | Methoxy-H (s) |
| This compound | ~10.4 | ~7.2-7.6 | ~4.0 |
| 2-Fluoro-3-methoxybenzaldehyde | 10.38 | 7.15-7.43 | 3.95[1] |
| 4-Fluoro-2-methoxybenzaldehyde | ~10.3 | ~6.7-7.9 | ~3.9 |
| 5-Fluoro-2-methoxybenzaldehyde | ~10.4 | ~6.9-7.5 | ~3.9 |
| 3-Fluoro-4-methoxybenzaldehyde | 9.84 | 7.0-7.7 | 3.96 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
| Compound | C=O | C-F | C-O | Aromatic C | Methoxy C |
| This compound | ~189 | ~158 (d) | ~155 (d) | ~115-130 | ~62 |
| 2-Fluoro-3-methoxybenzaldehyde | ~188 | ~153 (d) | ~159 (d) | ~114-130 | ~56 |
| 4-Fluoro-2-methoxybenzaldehyde | ~189 | ~165 (d) | ~163 (d) | ~100-130 | ~56 |
| 5-Fluoro-2-methoxybenzaldehyde | ~188 | ~158 (d) | ~157 (d) | ~110-130 | ~56 |
| 3-Fluoro-4-methoxybenzaldehyde | ~190 | ~155 (d) | ~153 (d) | ~113-130 | ~56 |
Note: 'd' indicates a doublet due to carbon-fluorine coupling.
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | C-F Stretch | Aromatic C=C Stretch |
| This compound | ~1690 | ~1270 | ~1200 | ~1600, ~1480 |
| 2-Fluoro-3-methoxybenzaldehyde | ~1695 | ~1280 | ~1210 | ~1605, ~1475 |
| 4-Fluoro-2-methoxybenzaldehyde | ~1685 | ~1275 | ~1220 | ~1610, ~1490 |
| 5-Fluoro-2-methoxybenzaldehyde | ~1690 | ~1265 | ~1215 | ~1600, ~1485 |
| 3-Fluoro-4-methoxybenzaldehyde | ~1680 | ~1270 | ~1230 | ~1605, ~1495 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 154 | 153 (M-H)⁺, 125 (M-CHO)⁺, 111 (M-CH₃O)⁺ |
| 2-Fluoro-3-methoxybenzaldehyde | 154 | 153 (M-H)⁺, 125 (M-CHO)⁺, 111 (M-CH₃O)⁺ |
| 4-Fluoro-2-methoxybenzaldehyde | 154 | 153 (M-H)⁺, 125 (M-CHO)⁺, 111 (M-CH₃O)⁺ |
| 5-Fluoro-2-methoxybenzaldehyde | 154 | 153 (M-H)⁺, 125 (M-CHO)⁺, 111 (M-CH₃O)⁺ |
| 3-Fluoro-4-methoxybenzaldehyde | 154 | 153 (M-H)⁺, 125 (M-CHO)⁺, 111 (M-CH₃O)⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: Spectra were acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 s, and 512 scans were typically used.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was used.
-
Data Acquisition: The sample was introduced into the ion source via direct infusion or through a gas chromatograph. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-300.
Isomer Differentiation Workflow
The differentiation of this compound and its isomers can be achieved by a systematic analysis of their spectroscopic data. The following diagram illustrates a logical workflow for this process.
References
A Comparative Guide to the Performance of New Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Novel Ligand Efficacy in Palladium-Catalyzed α-Arylation of Ketones.
The strategic selection of ligands is paramount to the success of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The steric and electronic properties of these ancillary ligands critically influence catalyst activity, stability, and selectivity, ultimately dictating the efficiency and scope of the transformation.[1][2] This guide provides a comprehensive comparison of a novel adamantylphosphino ferrocene ligand, AdQPhos, against established, high-performance phosphine ligands in the context of the α-arylation of ketones. The data presented herein is collated from benchmark studies to facilitate informed ligand selection for your research and development needs.
Performance Comparison of Phosphine Ligands in the α-Arylation of Ketones
The α-arylation of ketones is a powerful method for the formation of C(sp³)–C(sp²) bonds, enabling the synthesis of valuable intermediates in medicinal chemistry and materials science. The efficacy of a phosphine ligand in this transformation is highly dependent on the specific substrates and reaction conditions. The following tables provide a comparative overview of the performance of AdQPhos against other state-of-the-art catalysts, with a focus on reaction yield. It is important to note that direct comparisons can be influenced by variations in experimental conditions.[3][4]
Table 1: α-Arylation of α-Tetralone with 2-Bromomesitylene
| Ligand/Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AdQPhos | 2 | NaOtBu | Toluene | 60 | 20 | 71 |
| AdQPhos | 2 | NaOtBu | aq. PS-750-M | 60 | 20 | 87 |
| XPhos | 2 | NaOtBu | Toluene | 100 | 24 | ~75-85 |
| P(t-Bu)₃ | 2 | NaOtBu | Toluene | 100 | 24 | ~70-80 |
Data for AdQPhos is derived from a study highlighting its performance in aqueous micellar conditions.[3] Data for XPhos and P(t-Bu)₃ is estimated based on typical performance in similar transformations.[5][6]
Table 2: α-Arylation of Propiophenone with 4-Bromoanisole
| Ligand/Precatalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Pd(µ-Br)(t-Bu)₃P]₂ | 0.5 | KOt-Bu | aq. TPGS-750-M | 25 | 1-2 | 95 |
| AdQPhos | 2 | NaOtBu | Toluene | 60 | 20 | High |
| SPhos | 1-2 | NaOtBu | Toluene | 80-100 | 12-24 | High |
Data for [Pd(µ-Br)(t-Bu)3P]2 is from a study on α-arylation in aqueous surfactant media.[7] AdQPhos and SPhos are known to be highly effective for this type of transformation, generally providing high yields under optimized conditions.[3][5]
Experimental Protocols
To ensure reproducibility, detailed experimental methodologies for key experiments are provided below.
General Protocol for α-Arylation of Ketones using AdQPhos in Aqueous Micellar Media
This protocol is adapted from a study demonstrating the efficacy of AdQPhos in environmentally benign aqueous conditions.[3]
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv.)
-
Ketone (0.55 mmol, 1.1 equiv.)
-
AdQPhos-Pd Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.0 mmol, 2.0 equiv.)
-
Aqueous solution of PS-750-M (3 wt%) (1.0 mL)
Procedure:
-
Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, add the aryl bromide, ketone, AdQPhos-Pd precatalyst, and sodium tert-butoxide.
-
Solvent Addition: Add the 3 wt% aqueous PS-750-M solution to the vial.
-
Reaction Execution: Seal the vial and place it in a preheated heating block at 60 °C. Stir the reaction mixture for 20 hours.
-
Work-up and Analysis: After the reaction is complete, cool the vial to room temperature. Add ethyl acetate (2 mL) and water (2 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the α-arylated ketone.
General Protocol for Suzuki-Miyaura Coupling using t-butylBrettPhos Pd G3 Precatalyst
This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction, a common application for high-performance phosphine ligands.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv.)
-
t-butylBrettPhos Pd G3 precatalyst (1-2 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the base.
-
Catalyst Addition: Add the t-butylBrettPhos Pd G3 precatalyst.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process: Experimental and Catalytic Workflows
To better illustrate the relationships and processes involved in evaluating and utilizing new ligands, the following diagrams are provided.
Caption: A generalized experimental workflow for screening new ligands in cross-coupling reactions.
Caption: The catalytic cycle for the palladium-catalyzed α-arylation of ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AdQPhos and Pd pre catalysts for alpha arylation reaction [sigmaaldrich.com]
- 4. AdQPhos: Exceptional performance in α‑arylation reactions | Whitepaper | Chemistry World [chemistryworld.com]
- 5. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 6. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Fluoro-2-methoxybenzaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-Fluoro-2-methoxybenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this halogenated organic compound. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of the compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Waste Classification and Segregation
This compound is classified as a halogenated organic compound. As such, its waste must be segregated from non-halogenated chemical waste streams. Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.
Key Segregation Practices:
-
Designated Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container.
-
Halogenated Waste Stream: This container should be designated for "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix this waste with other chemical waste streams such as acids, bases, or oxidizers.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] In-lab treatment or neutralization is not recommended without specific, validated protocols for this compound.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Carefully transfer any waste containing this compound into the designated halogenated organic waste container.
-
This includes neat (undiluted) compound, contaminated solutions, and any disposable materials that have come into contact with the chemical (e.g., pipette tips, weighing boats, contaminated gloves).
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and total quantity of the waste.
-
The date when the first waste was added to the container.
-
Appropriate hazard pictograms (e.g., irritant).
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The final disposal method will likely be high-temperature incineration at a permitted facility.
-
Quantitative Data Summary
Safety data sheets for isomers of this compound provide the following hazard classifications, which should be considered when handling and disposing of this compound.
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Table based on data for 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde and 5-Fluoro-2-methoxybenzaldehyde.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of 3-Fluoro-2-methoxybenzaldehyde: A Guide to Personal Protective Equipment and Operational Protocols
Researchers and professionals in drug development require robust safety protocols to handle specialized chemical reagents. This guide provides essential safety and logistical information for the handling of 3-Fluoro-2-methoxybenzaldehyde, focusing on personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe laboratory environment.
Hazard Identification and Safety Data Summary
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns include its potential to cause skin irritation, serious eye damage, and respiratory irritation. It may also be harmful if swallowed.
For quick reference, the following table summarizes the key safety information extrapolated from related chemical compounds.
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | P264: Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | GHS07 | P280: Wear protective gloves/protective clothing/eye protection. |
| Serious Eye Damage (Category 1) | GHS05 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system | GHS07 | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when working with this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or equivalent standards are essential. In situations where splashing is a significant risk, a full-face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique (without touching the outer surface) should be followed to prevent skin contact.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of significant exposure, a chemical-resistant apron or coveralls should be utilized.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: From Preparation to Post-Handling
A systematic workflow is essential for the safe handling of this compound. The following procedural steps provide a clear guide for laboratory personnel.
Preparation
-
Safety Briefing: Before commencing any work, ensure all personnel involved are familiar with the hazards of this compound and have read the available safety information.
-
Engineering Controls: Verify that the chemical fume hood is functioning correctly. Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Gather Materials: Assemble all necessary equipment and reagents within the fume hood to minimize movement and potential for spills.
-
Don PPE: Put on all required personal protective equipment as outlined in the section above.
Handling
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the generation of dust or aerosols.
-
During Reaction: Keep all containers sealed when not in use. Maintain a clean and organized workspace within the fume hood.
-
Monitoring: Be vigilant for any signs of spills or contamination. In the event of a spill, follow established laboratory procedures for chemical cleanup.
Post-Handling
-
Decontamination: Thoroughly clean the work area and any equipment used in the procedure.
-
Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination, typically starting with gloves, followed by the lab coat, and then eye protection.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all residual material and contaminated items (e.g., gloves, pipette tips, paper towels) in a designated, properly labeled, and sealed hazardous waste container.
-
Container Management: The waste container must be compatible with the chemical and stored in a designated satellite accumulation area within the laboratory.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not discharge to sewer systems.
Workflow for Safe Handling of this compound
The following diagram outlines the logical progression of steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
